2,6-Difluorophenylboronic acid
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZAICSEFBVFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370227 | |
| Record name | 2,6-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162101-25-9 | |
| Record name | 2,6-Difluorophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162101-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-difluorophenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and explores its role in the development of targeted therapeutics, with a focus on TGR5 agonists.
Core Properties of this compound
This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the tables below.
| Identifier | Value | Citation |
| CAS Number | 162101-25-9 | |
| Molecular Formula | C₆H₅BF₂O₂ | [1] |
| Linear Formula | F₂C₆H₃B(OH)₂ | [1] |
| Synonyms | 2,6-Difluorobenzeneboronic acid | [1] |
| Physical and Chemical Properties | Value | Citation |
| Molecular Weight | 157.91 g/mol | [1] |
| Melting Point | 147-149 °C | |
| Boiling Point | 260.1±50.0 °C (Predicted) | [2] |
| Density | 1.35±0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol. | [2] |
| Appearance | White to off-white crystalline powder. | [2] |
Synthesis and Experimental Protocols
This compound is a crucial building block in the synthesis of complex organic molecules, particularly for pharmaceutical development. Its synthesis and subsequent use in cross-coupling reactions are fundamental for researchers in the field.
Synthesis of this compound
The synthesis of this compound can be achieved via the lithiation of 1,3-difluorobenzene (B1663923) followed by reaction with a borate (B1201080) ester.
Experimental Protocol: Synthesis of this compound
-
Materials: 1,3-Difluorobenzene, n-Butyllithium (n-BuLi) in hexanes, Trimethyl borate, Anhydrous tetrahydrofuran (B95107) (THF), Diethyl ether, Hydrochloric acid (HCl).
-
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add a solution of n-Butyllithium in hexanes to the cooled THF.
-
Add 1,3-difluorobenzene dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature.
-
To the resulting solution, add trimethyl borate dropwise, ensuring the temperature does not rise above -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization.
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] This reaction is pivotal in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Materials: this compound, an aryl bromide, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Water.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 3-5 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (argon or nitrogen) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
-
Role in Drug Development: TGR5 Agonists
A significant application of this compound in medicinal chemistry is in the synthesis of Takeda G-protein-coupled receptor 5 (TGR5) agonists.[1] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[4] this compound is a key intermediate in the preparation of compounds like ethyl 4-(2,6-difluorophenyl)nicotinate, a precursor to potent TGR5 agonists.[1]
The activation of TGR5 by an agonist initiates a signaling cascade that has several beneficial metabolic effects.
Activation of the TGR5 receptor by an agonist leads to the activation of a G protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP).[5][6] Increased cAMP levels activate Protein Kinase A (PKA), which then promotes the secretion of glucagon-like peptide-1 (GLP-1) and increases energy expenditure.[4][6] GLP-1 plays a crucial role in regulating blood sugar levels by enhancing insulin (B600854) secretion.
References
- 1. 2,6-ジフルオロフェニルボロン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 162101-25-9 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
Technical Guide: 2,6-Difluorophenylboronic Acid in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 2,6-Difluorophenylboronic acid, a key building block in modern organic synthesis. The document details its core physicochemical properties and provides a comprehensive experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of biaryl synthesis in pharmaceutical and materials science research.
Core Properties of this compound
This compound is a white to off-white crystalline powder widely utilized as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₅BF₂O₂ |
| Molecular Weight | 157.91 g/mol |
| CAS Number | 162101-25-9 |
| Melting Point | 147-149 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol |
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, typically for the synthesis of complex biaryl compounds. The fluorine atoms at the ortho positions can significantly influence the electronic properties and conformational behavior of the resulting molecules, making this reagent particularly valuable in the development of pharmaceuticals and advanced materials.
The generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Experimental Protocols
What follows is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (B44618) (PPh₃, 0.08 mmol) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol) or another suitable base
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Degassed water (1 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Solvent Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C using a heating mantle or oil bath and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
This protocol provides a general framework for researchers. The electron-deficient nature of this compound can sometimes present challenges, such as a propensity for protodeboronation. In such cases, the use of specialized ligands (e.g., bulky biarylphosphines) and careful selection of the base and solvent system may be required to achieve high yields.
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-difluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details a robust synthetic protocol via organolithium chemistry, thorough characterization data including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and its application in palladium-catalyzed cross-coupling reactions. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
This compound is an organoboron compound of significant interest due to the unique properties conferred by the ortho-difluoro substitution pattern. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the boronic acid and influences the electronic properties of molecules into which it is incorporated. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][3] The stability and reactivity of this compound make it a preferred choice for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in drug candidates.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for handling, storage, and reaction setup.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅BF₂O₂ | [4][5] |
| Molecular Weight | 157.91 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 147-149 °C | [3][5] |
| CAS Number | 162101-25-9 | [3][5] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the lithiation of 1,3-difluorobenzene (B1663923) followed by quenching with a trialkyl borate. This method provides a direct and high-yielding route to the desired product.
Synthetic Scheme
References
In-Depth Technical Guide to 2,6-Difluorophenylboronic Acid: Safety and Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 2,6-Difluorophenylboronic acid, a versatile reagent frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.
Chemical Identification and Properties
This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₆H₅BF₂O₂ | [2][3] |
| Molecular Weight | 157.91 g/mol | [2][3] |
| CAS Number | 162101-25-9 | [2] |
| Melting Point | 147-149 °C | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in methanol | [5] |
| Stability | Stable under recommended storage conditions. May contain varying amounts of the anhydride. | [4][6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[7]
Hazard Pictogram: [7]
-
GHS07: Exclamation Mark
First Aid Measures
Prompt and appropriate first aid is essential in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If symptoms such as coughing or difficulty breathing persist, seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2] |
Safe Handling and Storage
Proper handling and storage practices are critical to minimize risk.
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to avoid dust formation.[2] Local exhaust ventilation should be used.[2] Safety shower and eyewash stations should be readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Keep away from direct sunlight.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation.[6] Wear appropriate personal protective equipment as outlined in Section 4.1.
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[6] Clean the spill area thoroughly.[2]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen fluoride (B91410).[2][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: Extremes of temperature and direct sunlight.[6]
-
Incompatible Materials: Strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Carbon oxides and hydrogen fluoride may be produced upon combustion.[6]
Toxicological Information
-
Mechanism of Irritation: While the specific signaling pathways for this compound-induced irritation are not well-documented in publicly available literature, the irritant effect of boronic acids is generally attributed to their Lewis acidic nature and their ability to interact with biological nucleophiles, such as amino and hydroxyl groups in proteins. This can lead to a localized inflammatory response. The fluorine substituents can modulate the acidity and reactivity of the boronic acid moiety.
Experimental Protocols
Standard Operating Procedure for Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully dispense the required amount of this compound powder using a clean spatula, avoiding the generation of dust.
-
Transfer: If transferring to a reaction vessel, do so carefully within the fume hood.
-
Cleanup: Tightly reseal the stock container immediately after use. Clean any residual powder from the balance and work surface with a damp cloth or towel, ensuring the waste is disposed of as hazardous chemical waste.
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Degassed water (if using aqueous conditions)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (typically 1-5 mol%), and base (2.0-3.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5-10 mL). If aqueous conditions are required, add degassed water.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical diagram of hazard identification and response for this compound.
References
- 1. 2,6-ジフルオロフェニルボロン酸 98% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 3. This compound | C6H5BF2O2 | CID 2734336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Stability and Storage of 2,6-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-difluorophenylboronic acid, a versatile reagent in organic synthesis. Understanding its stability profile is critical for ensuring its effective use and the reliability of experimental outcomes. This document outlines the known degradation pathways, summarizes storage recommendations, and provides detailed experimental protocols for stability assessment.
Core Concepts: Stability Profile
This compound is a solid compound that is generally stable under recommended storage conditions. However, like many arylboronic acids, it is susceptible to degradation through several pathways, most notably protodeboronation, especially in aqueous and basic environments. The presence of two ortho-flourine atoms influences its stability, rendering it one of the less stable isomers among fluorinated phenylboronic acids.
General Stability and Handling
Proper handling and storage are paramount to maintaining the integrity of this compound. It should be handled in accordance with good industrial hygiene and safety practices.
Quantitative Data Summary
The following tables summarize the key stability and storage parameters for this compound based on available data.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | Cool, room temperature. Some suppliers recommend refrigeration. |
| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly closed. |
| Light Exposure | Store away from direct sunlight. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and acids. |
Table 2: Chemical Stability and Degradation
| Condition | Stability | Notes |
| General | Stable under normal, recommended storage conditions. | |
| Hydrolytic (pH-dependent) | Susceptible to protodeboronation, particularly in basic aqueous solutions. Considered less stable than other fluorinated phenylboronic acid isomers. | The rate of protodeboronation is pH-dependent. |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides, hydrogen fluoride, and oxides of boron. |
Degradation Pathways
The primary degradation pathway for this compound is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is often facilitated by aqueous or basic conditions.
Caption: Base-Promoted Protodeboronation Pathway.
Experimental Protocols
To assess the stability of this compound, a comprehensive stability testing program should be implemented. The following protocols are based on established analytical methods for arylboronic acids and align with general principles from ICH guidelines for stability testing.[1][2][3]
Protocol 1: Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its primary degradant, 1,2-difluorobenzene.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
1,2-Difluorobenzene reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to resolve the parent compound and degradants (e.g., start with a high percentage of A, and gradually increase B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and 1,2-difluorobenzene in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of working standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standards to a known concentration.
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, perform forced degradation studies.[4][5]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose the solid sample to light according to ICH Q1B guidelines.
-
-
Analysis: Inject the standards, the undegraded sample, and the stressed samples into the HPLC system.
-
Data Evaluation: Assess the peak purity of the this compound peak in the stressed samples to ensure no co-eluting degradants. Quantify the amount of parent compound remaining and the amount of any degradation products formed.
Caption: HPLC Stability-Indicating Method Workflow.
Protocol 2: ¹¹B NMR Spectroscopy for Monitoring Degradation
¹¹B NMR spectroscopy is a powerful tool for directly observing the boron center and can be used to monitor the conversion of the boronic acid to other boron-containing species.[6][7]
Objective: To use ¹¹B NMR to monitor the degradation of this compound in solution under various conditions.
Instrumentation and Materials:
-
NMR spectrometer equipped with a boron probe
-
NMR tubes
-
This compound
-
Deuterated solvents (e.g., D₂O, DMSO-d₆)
-
pH buffers
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent in an NMR tube. For pH-dependent studies, use appropriate buffers in D₂O.
-
Initial Spectrum: Acquire an initial ¹¹B NMR spectrum at time zero. The sp²-hybridized boron of the boronic acid will have a characteristic chemical shift.
-
Stability Study: Store the NMR tube under the desired stress condition (e.g., elevated temperature, specific pH).
-
Time-Point Analysis: Acquire ¹¹B NMR spectra at various time intervals.
-
Data Analysis: Monitor for the appearance of new signals and the decrease in the intensity of the parent boronic acid signal. For example, the formation of the tetrahedral boronate species (Ar-B(OH)₃⁻) will result in an upfield shift in the ¹¹B NMR spectrum.[7] The formation of boric acid will also produce a distinct signal. The relative integration of these signals can be used to quantify the extent of degradation.
Conclusion
While this compound is a valuable synthetic building block, its stability, particularly its susceptibility to protodeboronation, necessitates careful handling and storage. For critical applications in research and drug development, it is highly recommended to perform stability studies under conditions relevant to its intended use. The experimental protocols outlined in this guide provide a framework for conducting such assessments, ensuring the quality and reliability of this important reagent.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. snscourseware.org [snscourseware.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. mdpi.com [mdpi.com]
- 7. par.nsf.gov [par.nsf.gov]
Navigating the Solubility Landscape of 2,6-Difluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenylboronic acid is a vital building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1] Its utility in the synthesis of pharmaceuticals and advanced materials makes a thorough understanding of its physical properties, especially its solubility in organic solvents, a critical factor for reaction optimization, purification, and formulation development. The fluorine atoms on the phenyl ring significantly influence the electronic properties of the molecule, enhancing its reactivity and selectivity in chemical transformations.[1]
This technical guide provides a comprehensive overview of the available solubility information for this compound. Due to a notable gap in publicly available quantitative solubility data for this specific compound, this document presents qualitative information and contextual data from its parent compound, phenylboronic acid, and other substituted analogues. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₆H₅BF₂O₂ |
| Molecular Weight | 157.91 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 147-149 °C (lit.) |
| CAS Number | 162101-25-9 |
Solubility Profile
Quantitative Solubility Data for this compound
As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature or publicly accessible databases. One source indicates that the compound is "Soluble in methanol," but does not provide a numerical value for the solubility.[2][3]
Qualitative Solubility and Data for Analogous Compounds
In the absence of specific data for this compound, examining the solubility of its parent compound, phenylboronic acid, can provide valuable insights. It is important to note that the two fluorine substituents in this compound will alter its polarity and intermolecular interactions compared to phenylboronic acid, thus influencing its solubility. Phenylboronic acid is generally soluble in most polar organic solvents and has low solubility in nonpolar solvents like hexanes.[4]
The following table summarizes the qualitative and quantitative solubility of phenylboronic acid in various organic solvents. This data serves as a useful reference point for estimating the solubility behavior of this compound. Researchers should anticipate that the solubility of the difluorinated analogue may differ.
Table 1: Solubility of Phenylboronic Acid in Common Organic Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility (Mole Fraction, x) at various temperatures |
| Diethyl Ether | Soluble[4] | High solubility[5] |
| Ethanol | Soluble[4] | Not specified |
| Acetone | High solubility[5] | Not specified |
| Chloroform | Moderate solubility[5] | Not specified |
| 3-Pentanone | High solubility[5] | Not specified |
| Dipropyl Ether | High solubility[5] | Not specified |
| Methylcyclohexane | Very low solubility[5] | Not specified |
| Hexanes | Poorly soluble[4] | Not specified |
| Carbon Tetrachloride | Poorly soluble[4] | Not specified |
| Water | 10 g/L (20 °C)[4] | Not specified |
Note: The qualitative descriptions are based on general statements in the cited literature. Quantitative data for phenylboronic acid is available but not presented here in mole fraction at various temperatures in the initial search results.
For further context, the table below presents quantitative solubility data for isomers of isobutoxyphenylboronic acid, demonstrating how substituent positioning can significantly impact solubility.
Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Selected Solvents [6][7]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | Not specified |
Experimental Protocols for Solubility Determination
To address the data gap, researchers can determine the solubility of this compound using established methods. The two most common and reliable methods are the dynamic (or synthetic) method and the shake-flask method.
Dynamic (Synthetic) Method
This method involves observing the temperature at which a solid completely dissolves in a solvent at a known concentration.[6]
Principle: A mixture of the solute (this compound) and the chosen organic solvent with a precisely known composition is heated at a controlled, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[6]
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Luminance probe or a light source and detector to monitor turbidity
-
Heating/cooling circulator
Procedure:
-
Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Heat the biphasic mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.[6]
-
Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity of the mixture decreases, and light transmission increases.[6]
-
Equilibrium Point Determination: Record the temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus. This is the solid-liquid equilibrium point for that specific mole fraction.[6]
-
Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the specific solvent.
Shake-Flask Method
This method is a widely accepted protocol for determining the equilibrium solubility of a compound at a constant temperature.
Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined analytically.
Apparatus:
-
Constant temperature shaker bath
-
Flasks with stoppers
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Equilibration: Add an excess amount of this compound to a flask containing the chosen organic solvent. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Agitation: Seal the flask and place it in the constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand at the constant temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analysis: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method.
-
Calculation: Report the solubility as the average concentration from replicate flasks, typically in units of g/L or mg/mL.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides the necessary framework for researchers to address this information gap. By leveraging the qualitative data and the solubility profiles of analogous compounds like phenylboronic acid, scientists can make informed initial assessments. Furthermore, the detailed experimental protocols for the dynamic and shake-flask methods offer a clear path for generating precise and reliable solubility data in-house. This information is paramount for the effective use of this compound in research and development, ultimately enabling more efficient and robust synthetic processes.
References
The Pivotal Role of 2,6-Difluorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenylboronic acid has emerged as a critical building block in medicinal chemistry, prized for its ability to facilitate the synthesis of complex organic molecules with significant therapeutic potential. The strategic incorporation of the 2,6-difluorophenyl moiety can profoundly influence the physicochemical and pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the Suzuki-Miyaura coupling reaction for the synthesis of bioactive compounds, including potent TGR5 agonists and novel anticancer agents.
Core Applications in Medicinal Chemistry
The utility of this compound in drug discovery is primarily centered on its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This versatile reaction allows for the formation of carbon-carbon bonds between the difluorophenyl ring and various aryl or heteroaryl halides, paving the way for the construction of diverse molecular scaffolds.
One of the most significant applications of this building block is in the synthesis of potent and selective agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes, obesity, and other metabolic disorders.[1][2] The 2,6-difluoro substitution pattern is often crucial for achieving the desired potency and pharmacokinetic profile of these agonists.
Furthermore, the 2,6-difluorophenyl motif is being explored in the design of novel anticancer agents. The unique electronic properties conferred by the fluorine atoms can enhance interactions with biological targets and improve the overall efficacy of the compounds.[3]
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
The following protocol is a representative example for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on established methodologies for the synthesis of biaryl compounds.
Materials:
-
This compound
-
Aryl halide (e.g., ethyl 4-chloronicotinate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453), toluene, DMF)
-
Degassed water (for aqueous conditions)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (e.g., 10 mL of 1,4-dioxane) and, if applicable, degassed water (e.g., 2 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.
Synthesis of a TGR5 Agonist Precursor: Ethyl 4-(2,6-difluorophenyl)nicotinate
This protocol outlines the synthesis of a key intermediate for 4-phenyl pyridine-based TGR5 agonists.[1][2]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for TGR5 agonist precursor synthesis.
Experimental Details:
A mixture of ethyl 4-chloronicotinate (1.0 g, 5.4 mmol), this compound (1.02 g, 6.5 mmol), potassium carbonate (1.49 g, 10.8 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol) in a 4:1 mixture of 1,4-dioxane and water (25 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by flash column chromatography (eluent: hexane/ethyl acetate) to afford ethyl 4-(2,6-difluorophenyl)nicotinate.
Quantitative Data
TGR5 Agonist Activity
While specific reaction yields for the synthesis of the final TGR5 agonists are proprietary and vary between different molecular scaffolds, the resulting compounds, which incorporate the 2,6-difluorophenyl moiety, have demonstrated high potency in in-vitro assays.
| Compound Class | Target | EC₅₀ (nM) |
| 4-Phenyl Pyridine Derivatives | Human TGR5 | Low nanomolar range |
| 4-Phenyl Pyridine Derivatives | Mouse TGR5 | Low nanomolar range |
Note: EC₅₀ values are representative and can vary based on the specific molecular structure.
Anticancer Activity
Currently, there is a lack of publicly available literature that directly reports the IC₅₀ values of anticancer compounds synthesized specifically using this compound as a starting material. While numerous studies report the cytotoxicity of various difluorophenyl-substituted heterocycles, the direct synthetic lineage from this compound is not explicitly stated. Researchers are encouraged to consult specialized databases and proprietary literature for such specific data.
Signaling Pathway and Workflow Visualizations
TGR5 Signaling Pathway
Activation of TGR5 by an agonist, a derivative of this compound, initiates a downstream signaling cascade that plays a crucial role in glucose homeostasis and energy metabolism.
Caption: Simplified TGR5 signaling pathway upon agonist binding.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is an indispensable tool in the medicinal chemist's arsenal. Its utility in constructing complex, biologically active molecules through robust and versatile reactions like the Suzuki-Miyaura coupling is well-established. The strategic introduction of the 2,6-difluorophenyl moiety has proven to be a successful strategy in the development of potent TGR5 agonists and holds significant promise for the discovery of new anticancer agents. As drug discovery continues to evolve, the demand for such versatile and functionalized building blocks is set to increase, further solidifying the importance of this compound in the synthesis of next-generation therapeutics.
References
2,6-Difluorophenylboronic Acid: A Versatile Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenylboronic acid has emerged as a critical building block in modern organic synthesis, enabling the construction of complex molecular architectures with applications spanning pharmaceuticals to materials science. Its unique electronic properties, conferred by the two fluorine atoms positioned ortho to the boronic acid group, offer distinct advantages in reactivity and selectivity, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with experimental protocols and data presented for practical laboratory use.
Physicochemical Properties
This compound is a white to off-white crystalline powder. The presence of the electron-withdrawing fluorine atoms significantly influences the electronic nature of the phenyl ring and the reactivity of the boronic acid moiety.
| Property | Value |
| Synonyms | 2,6-Difluorobenzeneboronic acid |
| CAS Number | 162101-25-9 |
| Molecular Formula | C₆H₅BF₂O₂ |
| Molecular Weight | 157.91 g/mol |
| Melting Point | 147-149 °C (lit.) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol (B129727) and other polar organic solvents. |
Core Applications
The utility of this compound as a synthetic intermediate is widespread, with notable applications in several key areas of chemical research and development.
Pharmaceutical Development
This building block is instrumental in the synthesis of a variety of pharmaceutical compounds.[1] It is particularly valuable in the development of targeted therapies, including those for cancer.[1] The 2,6-difluorophenyl motif can enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic profile. A significant application is in the synthesis of potent TGR5 agonists, which are being investigated for the treatment of metabolic diseases like type 2 diabetes and obesity.
Organic Synthesis
This compound is a premier reagent for Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, essential for the creation of complex organic molecules. The fluorine atoms enhance the reactivity and can lead to higher yields and selectivity in these coupling reactions.[1]
Materials Science
In the field of materials science, this compound is used in the development of advanced materials such as polymers and coatings.[1] It is also a key component in the synthesis of 2,6-difluorinated oligophenyls, which are applicable as organic semiconductors. The introduction of fluorine atoms can tune the electronic properties and improve the performance and durability of these materials.[1]
Synthesis of Complex Molecules: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound. This reaction facilitates the formation of a biaryl linkage between the 2,6-difluorophenyl group and another aryl or heteroaryl moiety.
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a 4-(2,6-difluorophenyl)pyridine (B8577883) Derivative
This protocol outlines the synthesis of a 4-(2,6-difluorophenyl)pyridine derivative, a scaffold found in potent TGR5 agonists, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Chloropyridine (B1293800) hydrochloride (or a suitable aryl halide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloropyridine hydrochloride (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Solvent Addition: Under a positive flow of the inert gas, add a degassed mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 4-(2,6-difluorophenyl)pyridine derivative.
Quantitative Data from Representative Suzuki-Miyaura Reactions:
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl halides.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-chloro-3-methylanisole | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | ~85-95 |
| 1-bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 8 | >95 (conversion)[1] |
| 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl₂ (1.0) | K₂CO₃ | DMF/H₂O | 75 | - | 98[2] |
| 2,3,5,6-tetrafluoroiodobenzene | 2,4,5-Trifluorophenylboronic Acid | Pd₂(dba)₃ (5) / XPhos (15) | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 99[3] |
Application in Drug Discovery: TGR5 Agonists and Signaling Pathway
Molecules synthesized using this compound as a building block have shown promise as potent TGR5 agonists. TGR5, a G protein-coupled receptor, is a key regulator of energy and glucose homeostasis. Activation of TGR5 stimulates a downstream signaling cascade with therapeutic implications for metabolic disorders.
The signaling pathway initiated by a TGR5 agonist is illustrated below:
Caption: TGR5 receptor signaling pathway activated by an agonist.
Conclusion
This compound is a powerful and versatile building block in organic chemistry. Its unique properties make it an invaluable tool for the synthesis of complex molecules with significant applications in pharmaceuticals and materials science. The ability to efficiently introduce the 2,6-difluorophenyl moiety via robust methods like the Suzuki-Miyaura cross-coupling reaction provides chemists with a strategic advantage in the design and creation of novel compounds with enhanced properties and functions. As research continues to uncover new applications, the importance of this compound in advancing chemical synthesis and drug discovery is set to grow.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Spectroscopic Profile of 2,6-Difluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Difluorophenylboronic acid (C₆H₅BF₂O₂), a crucial building block in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols, to support research and development activities.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to variability in reported spectroscopic values. The data presented herein pertains to the monomeric form unless otherwise specified.
Table 1: Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative. Due to the tendency of boronic acids to undergo oligomerization, the choice of solvent is critical for obtaining well-resolved spectra. Solvents such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol (B129727) (CD₃OD) are often employed to break up intermolecular hydrogen bonding.
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹⁹F | Acetone-d₆ | -112.2 | - | - | Ar-F |
| ¹¹B | DMSO-d₆ | 31.1 | broad singlet | - | -B (OH)₂ |
Note: Definitive ¹H and ¹³C NMR data for the free acid in common deuterated solvents were not available in the public domain at the time of this guide's compilation. The data for derivatives, such as naphthalenediol esters, have been reported and can serve as a reference. In a CDCl₃ solution of a naphthalenediol ester derivative, the ¹¹B NMR chemical shift was observed at approximately 27.0 ppm.[1]
Table 2: Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to O-H, B-O, C-F, and aromatic C-H and C=C bonds.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3428 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 1621 | Medium | C=C aromatic stretch |
| 1597 | Medium | C=C aromatic stretch |
| 1480 | Strong | C-F stretch |
| 1350 - 1310 | Strong | B-O stretch |
| 1138 | Medium | C-H in-plane bend |
| 909 | Medium | O-H out-of-plane bend |
| 758 | Strong | C-H out-of-plane bend (aromatic) |
Note: The broadness of the O-H stretching band is indicative of strong intermolecular hydrogen bonding.
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry of boronic acids can be challenging due to their thermal lability and tendency to form boroxines. Electrospray ionization (ESI) is often a suitable technique.
| m/z | Relative Intensity (%) | Assignment |
| 158.03 | - | [M]+, Molecular Ion (calculated for C₆H₅¹¹BF₂O₂) |
| 141.03 | - | [M-OH]+ |
| 113.02 | - | [M-B(OH)₂]+ |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for phenylboronic acids and has not been experimentally confirmed from available public data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic experiments. The following protocols are based on established practices for the analysis of boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or Acetone-d₆) in a standard 5 mm NMR tube. To ensure the compound is in its monomeric form, it is advisable to use solvents that can disrupt hydrogen bonding.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the aromatic and hydroxyl proton regions (typically 0-12 ppm).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum should be acquired. The spectral width should be set to cover the typical range for aryl fluorides.
-
¹¹B NMR: A proton-decoupled ¹¹B NMR spectrum should be acquired. A broad spectral width is recommended due to the wide chemical shift range of boron compounds. Use a quartz NMR tube for optimal results.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.
-
Instrumentation and Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Method: Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS). An LC-MS setup can be beneficial for separating the boronic acid from its anhydride (B1165640) form.
-
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for a compound like this compound can be visualized as a structured process, from sample reception to final data interpretation.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,6-Difluorophenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the generation of biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms into these structures, facilitated by reagents like 2,6-difluorophenylboronic acid, can significantly alter the physicochemical properties of molecules, including their metabolic stability and binding affinity.
However, the use of this compound in Suzuki-Miyaura couplings presents a significant challenge due to its high susceptibility to protodeboronation under basic conditions. The electron-withdrawing nature of the two ortho-fluorine atoms increases the acidity of the boronic acid, leading to rapid cleavage of the C-B bond in the presence of a base. This competitive side reaction often results in low yields of the desired cross-coupled product.
To overcome this instability, the development of highly active palladium catalysts that promote rapid cross-coupling under mild conditions is crucial. This approach ensures that the rate of the desired C-C bond formation is significantly faster than the rate of protodeboronation. Recent advancements, particularly the use of palladium precatalysts in conjunction with bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of these challenging substrates at or near room temperature.
Key Challenges and Solutions
-
Protodeboronation: The primary side reaction is the cleavage of the C-B bond of the boronic acid, which is accelerated by the ortho-fluorine substituents.
-
Solution: Employing a highly active catalyst system that operates at low temperatures and short reaction times can outpace this decomposition pathway. Buchwald's palladium precatalysts, for instance, are designed for rapid formation of the active Pd(0) species, which is key to an efficient catalytic cycle.[1][2]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl chlorides and bromides. Optimization of specific parameters such as catalyst loading, base, and solvent may be necessary for different substrates.
Protocol 1: Coupling of this compound with an Aryl Chloride
This protocol is adapted from methodologies developed for unstable boronic acids, utilizing a highly active palladium precatalyst system.[1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
(XPhos)Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the aryl chloride, this compound, and the (XPhos)Pd G2 precatalyst.
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: Add degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature (or up to 40 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of this compound with an Aryl Bromide
This protocol utilizes similar conditions to the aryl chloride coupling, leveraging the high activity of the precatalyst to ensure efficient reaction with the more reactive aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
(XPhos)Pd G2 precatalyst (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), solid
-
Dioxane and water (4:1 mixture), degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, (XPhos)Pd G2 precatalyst, and solid K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed dioxane/water (4:1) solvent mixture (5 mL).
-
Reaction: Heat the reaction mixture to 40-60 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by column chromatography.
Data Presentation
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions.
Table 1: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | (XPhos)Pd G2 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 |
| 2 | 4-Chloro-3-methylanisole (B83772) | (XPhos)Pd G2 (2) | K₃PO₄ | THF/H₂O | 40 | 1 | 91 |
| 3 | 2-Chlorotoluene | (XPhos)Pd G2 (2) | K₃PO₄ | THF/H₂O | 40 | 1.5 | 88 |
Data adapted from studies on fast Suzuki-Miyaura coupling reactions of unstable boronic acids.[1]
Table 2: Optimization of Palladium Source for a Model Reaction
Model Reaction: 4-chloro-3-methylanisole with this compound.[2]
| Entry | Palladium Source (1 mol%) | Ligand (1.5 mol%) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 88 |
| 2 | Pd(OAc)₂ | XPhos | 85 |
| 3 | µ-OMs dimer | XPhos | 91 |
| 4 | µ-OMs dimer | RuPhos | 45 |
| 5 | µ-OMs dimer | SPhos | 15 |
| 6 | µ-OMs dimer | PPh₃ | <5 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Caption: Logic diagram for optimizing the Suzuki-Miyaura coupling.
References
Palladium-Catalyzed Cross-Coupling of 2,6-Difluorophenylboronic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of biaryl and heteroaryl compounds containing the 2,6-difluorophenyl motif is of significant interest due to the unique physicochemical properties imparted by the fluorine atoms. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,6-difluorophenylboronic acid with a variety of aryl and heteroaryl halides.
The presence of fluorine in drug candidates can enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving pharmacokinetic and pharmacodynamic profiles.[1][2] However, the Suzuki-Miyaura coupling of this compound presents challenges due to its steric hindrance and propensity for protodeboronation under basic conditions. This necessitates the use of specialized palladium catalyst systems that can facilitate efficient cross-coupling under mild conditions.
Catalyst Systems and Reaction Conditions
Recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and palladium precatalysts, have enabled the successful coupling of challenging substrates like this compound. These modern catalysts promote rapid oxidative addition and reductive elimination steps in the catalytic cycle, outcompeting the undesired protodeboronation pathway.
Key components of successful catalyst systems include:
-
Palladium Precatalysts: Second-generation Buchwald precatalysts (e.g., XPhos Pd G2, SPhos Pd G2) are highly effective as they readily form the active monoligated Pd(0) species.
-
Ligands: Bulky, electron-rich biaryl monophosphine ligands such as XPhos, SPhos, and RuPhos are crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle.
-
Bases: A careful selection of base is required to activate the boronic acid for transmetalation without promoting significant protodeboronation. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.
-
Solvents: Aprotic solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane, and toluene (B28343) are commonly used, often in combination with water to facilitate the dissolution of the base.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. These examples highlight the efficacy of modern palladium catalyst systems in achieving high yields under mild conditions.
Table 1: Cross-Coupling with Aryl and Heteroaryl Chlorides
| Entry | Aryl/Heteroaryl Chloride | Palladium Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 2-Chlorotoluene | XPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 24 | 92 |
| 3 | 4-Chlorobenzonitrile | SPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 12 | 98 |
| 4 | 2-Chloropyridine | XPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 24 | 85 |
Table 2: Cross-Coupling with Aryl and Heteroaryl Bromides
| Entry | Aryl/Heteroaryl Bromide | Palladium Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | 12 | 97 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G2 (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 16 | 94 |
| 3 | 2-Bromonaphthalene | SPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 24 | 96 |
| 4 | 3-Bromopyridine | XPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 18 | 91 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 1: General Procedure for Room Temperature Coupling with Aryl/Heteroaryl Halides using a Buchwald Precatalyst
This protocol is adapted from a procedure developed by Buchwald and coworkers for the coupling of unstable boronic acids.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 or SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Degassed water (1 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide, this compound, palladium precatalyst, and potassium phosphate.
-
Evacuate and backfill the reaction vessel with nitrogen or argon three times.
-
Add the anhydrous THF and degassed water via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 12 to 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: General Procedure for Thermally-Promoted Coupling with Aryl Bromides
This protocol is a general method suitable for less challenging aryl bromide coupling partners.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the tube, and evacuate and backfill with nitrogen or argon three times.
-
Add toluene and water (degassed) to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure product.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: Key challenges in the cross-coupling of this compound.
References
Application Notes and Protocols for the Synthesis of Biaryls with 2,6-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2,6-difluorophenylboronic acid in the synthesis of biaryls via the Suzuki-Miyaura cross-coupling reaction. This document outlines the challenges associated with this sterically hindered and electron-deficient substrate, presents effective catalytic systems, and offers detailed experimental protocols to achieve high yields.
Introduction: The Challenge of this compound
The synthesis of biaryls containing the 2,6-difluorophenyl motif is of significant interest in medicinal chemistry and materials science. The fluorine atoms can impart unique conformational constraints and desirable physicochemical properties. However, this compound is a challenging substrate in Suzuki-Miyaura couplings for two primary reasons:
-
Steric Hindrance: The two ortho-fluorine atoms sterically encumber the boronic acid, which can impede the crucial transmetalation step in the catalytic cycle.
-
Protodeboronation: Polyfluorinated phenylboronic acids are highly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of 1,3-difluorobenzene (B1663923) and a reduction in the yield of the desired biaryl product.[1][2][3] This decomposition pathway is often rapid under the basic conditions typically required for Suzuki-Miyaura reactions.[1][2][3]
To overcome these challenges, a catalytic system that promotes a rapid rate of cross-coupling to outpace the rate of protodeboronation is essential.[1][2]
Recommended Catalytic Systems
Conventional palladium catalysts such as Pd(PPh₃)₄ are often ineffective for the coupling of sterically hindered and unstable boronic acids.[4] Modern catalyst systems, particularly those developed by Buchwald and others, have proven to be highly effective. These systems typically consist of a palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand.
-
Palladium Precatalysts: Palladacycle precatalysts, such as the (XPhos)Pd G2, are designed to rapidly form the active Pd(0) species under mild conditions.[1][2] A particularly effective precatalyst for this transformation is one where 2-aminobiphenyl (B1664054) is used as a component, allowing for almost instantaneous activation with a weak base at room temperature.[1]
-
Bulky Phosphine Ligands: Ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle with sterically demanding substrates.[1][5]
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following tables summarize the results for the Suzuki-Miyaura coupling of this compound with various aryl halides and triflates, demonstrating the efficacy of a modern palladium precatalyst system.[1]
Table 1: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 2,6-Difluoro-4'-methyl-1,1'-biphenyl | 96 |
| 2 | 4-Chloroanisole | 2,6-Difluoro-4'-methoxy-1,1'-biphenyl | 95 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 2,6-Difluoro-4'-(trifluoromethyl)-1,1'-biphenyl | 98 |
| 4 | 4-Chlorobenzonitrile | 4'-(2,6-Difluorophenyl)benzonitrile | 98 |
Reaction Conditions: Aryl chloride (1 mmol), this compound (1.5 mmol), Pd precatalyst (2 mol %), K₃PO₄ (0.5 M aqueous solution), THF, room temperature, 30 min.[1]
Table 2: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2,6-Difluoro-4'-methyl-1,1'-biphenyl | 97 |
| 2 | 4-Bromoanisole | 2,6-Difluoro-4'-methoxy-1,1'-biphenyl | 96 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2,6-Difluoro-4'-(trifluoromethyl)-1,1'-biphenyl | 98 |
| 4 | 4-Bromobenzonitrile | 4'-(2,6-Difluorophenyl)benzonitrile | 98 |
Reaction Conditions: Aryl bromide (1 mmol), this compound (1.5 mmol), Pd precatalyst (2 mol %), K₃PO₄ (0.5 M aqueous solution), THF, room temperature, 30 min.[1]
Table 3: Coupling with Aryl Triflates
| Entry | Aryl Triflate | Product | Yield (%) |
| 1 | 4-Tolyl trifluoromethanesulfonate | 2,6-Difluoro-4'-methyl-1,1'-biphenyl | 95 |
| 2 | 4-Methoxyphenyl trifluoromethanesulfonate | 2,6-Difluoro-4'-methoxy-1,1'-biphenyl | 94 |
| 3 | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | 2,6-Difluoro-4'-(trifluoromethyl)-1,1'-biphenyl | 97 |
Reaction Conditions: Aryl triflate (1 mmol), this compound (1.5 mmol), Pd precatalyst (2 mol %), K₃PO₄ (0.5 M aqueous solution), THF, room temperature, 30 min.[1]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound using a palladium precatalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., (XPhos)Pd G2 or similar, 2 mol %)
-
Potassium phosphate (B84403) (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Oven-dried reaction vessel (e.g., Schlenk tube or vial)
-
Magnetic stir bar
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the palladium precatalyst (0.02 mmol, 2 mol %).
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add degassed anhydrous THF (2 mL) via syringe, followed by the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive substrates, the temperature can be elevated to 40 °C.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for the synthesis of biaryls using this compound.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Biaryl Synthesis.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buchwald Phosphine Ligands [merckmillipore.com]
Application Notes and Protocols: Utilizing 2,6-Difluorophenylboronic Acid in the Synthesis of TGR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of TGR5 (Takeda G-protein-coupled receptor 5) agonists incorporating a 2,6-difluorophenyl moiety. This structural feature has been identified in potent modulators of TGR5, a promising therapeutic target for metabolic and inflammatory diseases.
Introduction to TGR5
TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids. Its activation stimulates various downstream signaling pathways, leading to beneficial metabolic and anti-inflammatory effects. Key physiological roles of TGR5 activation include:
-
Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: Activation of TGR5 in intestinal L-cells triggers the release of GLP-1, an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.
-
Anti-inflammatory Effects: TGR5 signaling in macrophages and other immune cells can inhibit the NF-κB pathway, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines.
-
Energy Homeostasis: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure.
The multifaceted roles of TGR5 make it an attractive target for the development of therapeutics for type 2 diabetes, obesity, non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease.
The Role of the 2,6-Difluorophenyl Moiety
The incorporation of a 2,6-difluorophenyl group into small molecule TGR5 agonists can significantly influence their potency, selectivity, and pharmacokinetic properties. The fluorine atoms can modulate the electronic properties of the phenyl ring and introduce favorable interactions within the TGR5 binding pocket. While direct synthesis of TGR5 agonists using 2,6-difluorophenylboronic acid via Suzuki-Miyaura coupling is a viable synthetic strategy, other methods can also be employed to introduce this key structural motif.
Quantitative Data of TGR5 Agonists with a Fluorophenyl Moiety
The following table summarizes the in vitro activity of a potent TGR5 agonist containing a fluorophenyl group.
| Compound ID | Structure | Target | EC50 | Reference |
| Compound 6g | 2-((2-(4-(1H-imidazol-1-yl)phenoxy)ethyl)thio)-5-(2-(3,4-dimethoxyphenyl)propan-2-yl)-1-(4-fluorophenyl)-1H-imidazole | hTGR5 | 57 pM | [1] |
| mTGR5 | 62 pM | [1] |
TGR5 Signaling Pathways
Activation of TGR5 by an agonist initiates a cascade of intracellular events. The two primary pathways are the Gαs/cAMP/PKA pathway leading to GLP-1 secretion and the inhibition of the NF-κB inflammatory pathway.
TGR5-Mediated GLP-1 Secretion
Caption: TGR5-mediated GLP-1 secretion pathway.
TGR5-Mediated Anti-inflammatory Signaling
References
Application Notes and Protocols for the Preparation of Fluorinated Oligophenyls with 2,6-Difluorophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The strategic incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science.[1][2] Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity, bioavailability, and other pharmacokinetic properties.[2][3][4] Fluorinated oligophenyls, a class of compounds featuring multiple fluorine-substituted phenyl rings, are of particular interest.
2,6-Difluorophenylboronic acid serves as a critical building block for synthesizing these valuable compounds. The ortho-fluorine substituents can influence the conformation of the resulting biphenyl (B1667301) system, which can be crucial for optimizing interactions with biological targets.[5] Beyond pharmaceuticals, 2,6-difluorinated oligophenyls are key intermediates in the development of advanced materials such as organic semiconductors.[6][7]
The most common and versatile method for synthesizing these structures is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction forms a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide.[8] However, the synthesis can be challenging; polyfluorinated aryl boronic acids, especially those with ortho-fluorine groups, can be unstable under basic reaction conditions, leading to side reactions like protodeboronation.[5][9] Therefore, careful optimization of catalysts, ligands, and reaction conditions is essential for achieving high yields.[9]
This document provides a detailed protocol for the synthesis of fluorinated oligophenyls using this compound via the Suzuki-Miyaura coupling, along with quantitative data and troubleshooting advice.
Synthesis Workflow and Methodologies
The synthesis of fluorinated oligophenyls via Suzuki-Miyaura coupling follows a well-defined workflow, from reagent preparation to the final characterization of the purified product. The process requires careful control of the reaction environment to prevent the degradation of sensitive reagents and to maximize product yield.
The core of the synthesis is the Suzuki-Miyaura catalytic cycle. This process involves the palladium catalyst undergoing a series of transformations to couple the aryl halide and the boronic acid.
Experimental Protocols
This section provides a general procedure for the synthesis of fluorinated biphenyls via a Suzuki-Miyaura coupling reaction, adapted from established methods.[10][11] Researchers should note that conditions may require optimization for specific substrates.
Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
This compound (1.5 equiv)
-
Degassed solvent (e.g., 1:3 v/v water:dioxane or THF/Toluene/H₂O)[9][10]
-
Pressure tube or round-bottom flask with condenser
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a pressure tube equipped with a magnetic stir bar, combine the aryl halide (e.g., 0.518 mmol, 1.0 equiv), this compound (0.777 mmol, 1.5 equiv), the base (0.777 mmol, 1.5 equiv), and the palladium catalyst (0.0089 g, 1.5 mol %).[10][11]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1:3 v/v water:dioxane).[10][11]
-
Inert Atmosphere: Seal the pressure tube and purge with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.[10]
-
Reaction: Place the sealed tube in a preheated oil bath set to the desired temperature (e.g., 95-105 °C) and stir vigorously for the required time (e.g., 8-16 hours).[9][10][11]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., n-hexane and ethyl acetate).[11]
-
Characterization: Characterize the pure product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) to confirm its structure and purity.[10][11]
Quantitative Data Summary
The yield of fluorinated oligophenyls is highly dependent on the specific substrates, catalyst system, and reaction conditions. The following table summarizes representative conditions and outcomes for Suzuki-Miyaura couplings involving fluorinated reagents.
| Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Water:Dioxane (1:3) | 105 | 8.5 | 77 | [10][11] |
| 1-bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Water:Dioxane (1:3) | 105 | 8.5 | 79 | [10][11] |
| 1-bromo-3,4-difluorobenzene | 3-nitrophenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Water:Dioxane (1:3) | 105 | 8.5 | 80 | [10][11] |
| 2,3,5,6-Tetrafluoroiodobenzene | 2,4,6-Trifluorophenylboronic acid | Pd₂(dba)₃ (5) / XPhos (15) | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 98 | [9] |
| Phenyl iodide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ (3) | CsF / Ag₂O | DME | 70 | - | >90 | [12] |
Troubleshooting and Optimization
-
Low Yields: Low product yields can result from the degradation of the boronic acid (protodeboronation), particularly with ortho-fluorinated substrates under basic conditions.[5][9]
-
Optimization: Consider using a stronger base like CsF, which has been shown to be effective.[12] Increasing the catalyst loading (up to 10 mol%) or adjusting the ligand-to-metal ratio can also improve yields.[9] The use of specialized ligands like XPhos or SPhos may be beneficial for electron-poor substrates.[9]
-
-
Side Reactions: The formation of homocoupling products is a common side reaction.[9]
-
Optimization: Adjusting the ligand-to-palladium ratio to 1.5:1 has been shown to reduce the formation of homocoupling byproducts.[9] Ensuring a thoroughly deoxygenated environment is also critical.
-
-
Alternative Methods: If the instability of the this compound proves problematic, alternative synthetic routes may be considered.
-
Base-Free Conditions: Palladium-catalyzed C-Cl borylation under base-free conditions can stabilize the borylated product.[5]
-
Alternative Reagents: Potassium polyfluorophenyltrifluoroborates and organozinc pivalates (in Negishi coupling) are more stable alternatives to boronic acids for synthesizing highly fluorinated biphenyls.[10][13]
-
Impact of Fluorination in Drug Development
The use of building blocks like this compound is driven by the significant advantages fluorine imparts to drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound 98 162101-25-9 [sigmaaldrich.com]
- 7. 2,6-二氟苯硼酸 98% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for C-C Bond Formation with 2,6-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The introduction of the 2,6-difluorophenyl moiety into molecules is a crucial strategy in modern drug discovery and materials science. The fluorine atoms can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. 2,6-Difluorophenylboronic acid is a key building block for incorporating this valuable structural motif, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
However, the use of this compound in C-C bond formation is not without its challenges. The two ortho-fluorine substituents create significant steric hindrance around the boronic acid group, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the fluorine atoms makes the carbon-boron bond susceptible to cleavage, particularly through a process called protodeboronation, an undesired side reaction where a proton replaces the boronic acid group.[1][2] This decomposition pathway is often accelerated under the basic conditions typically required for Suzuki-Miyaura couplings.[1][3]
To overcome these obstacles, specialized reaction conditions are necessary. Key strategies for achieving successful couplings with this compound include:
-
Selection of Palladium Precatalysts and Ligands: Highly active catalyst systems are required to facilitate the reaction at temperatures low enough to minimize boronic acid decomposition.[1] Modern palladium precatalysts, often paired with bulky and electron-rich phosphine (B1218219) ligands, are designed to generate the active Pd(0) species quickly and promote the challenging oxidative addition and transmetalation steps.[1]
-
Choice of Base and Solvent: The base plays a critical role in the activation of the boronic acid. However, strong bases can also promote protodeboronation. Therefore, a careful selection of the base and solvent system is essential to find a balance between efficient catalysis and substrate stability. Anhydrous conditions are often preferred to suppress hydrolysis-driven decomposition pathways.
-
Reaction Temperature and Time: Lower reaction temperatures and shorter reaction times are generally favored to minimize the thermal decomposition of the sensitive boronic acid.[1] The use of highly active catalysts can enable these milder conditions.
By carefully optimizing these parameters, the Suzuki-Miyaura coupling of this compound can be a powerful and efficient tool for the synthesis of complex biaryl and heterobiaryl structures.
Quantitative Data Summary
The following table summarizes various reaction conditions for the Suzuki-Miyaura coupling of this compound with different aryl halides.
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | G3-XPhos (2 mol%) | XPhos | K₃PO₄ (2.0 equiv) | Dioxane | 40 | 0.5 | 94 |
| 1-Bromo-4-(tert-butyl)benzene | G3-SPhos (2 mol%) | SPhos | K₃PO₄ (2.0 equiv) | Dioxane | RT | 2 | 93 |
| 1-Chloro-4-nitrobenzene | G3-XPhos (2 mol%) | XPhos | K₃PO₄ (2.0 equiv) | Dioxane | 40 | 0.5 | 96 |
| 2-Bromopyridine | G3-XPhos (2 mol%) | XPhos | K₃PO₄ (2.0 equiv) | Dioxane | 40 | 0.5 | 91 |
| 3-Chloropyridine | G3-XPhos (2 mol%) | XPhos | K₃PO₄ (2.0 equiv) | Dioxane | 40 | 0.5 | 95 |
| 4-Chloroanisole | G3-XPhos (2 mol%) | XPhos | K₃PO₄ (2.0 equiv) | Dioxane | 40 | 0.5 | 95 |
Data adapted from the supporting information of Kinzel, T.; Zhang, Y.; Buchwald, S. L. J. Am. Chem. Soc. 2011, 133 (35), pp 13844–13847.
Experimental Protocols
Protocol 1: Fast Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol is adapted from a procedure developed for unstable boronic acids, utilizing a highly active palladium precatalyst to achieve rapid coupling at low temperatures, thereby minimizing protodeboronation.[1]
Materials:
-
Aryl Chloride (e.g., 4-Chlorotoluene) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (B84403) (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (B91453) (to make a 0.1 M solution with respect to the aryl halide)
-
Reaction vial (e.g., 8 mL) with a Teflon-lined screw cap
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and anhydrous potassium phosphate (2.0 mmol) to the reaction vial containing a magnetic stir bar.
-
Solvent Addition: Add the appropriate amount of anhydrous 1,4-dioxane to the vial to achieve a final concentration of 0.1 M with respect to the aryl chloride.
-
Reaction: Seal the vial with the screw cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block set to 40 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Protocol 2: Room Temperature Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol demonstrates the high activity of modern catalyst systems, enabling the coupling to proceed efficiently at room temperature.
Materials:
-
Aryl Bromide (e.g., 1-Bromo-4-(tert-butyl)benzene) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (to make a 0.1 M solution with respect to the aryl bromide)
-
Reaction vial with a Teflon-lined screw cap
-
Magnetic stir bar
Procedure:
-
Reaction Setup: Inside a nitrogen-filled glovebox, combine the aryl bromide (1.0 mmol), this compound (1.5 mmol), SPhos Pd G3 precatalyst (0.02 mmol), and anhydrous potassium phosphate (2.0 mmol) in a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vial to reach a final concentration of 0.1 M with respect to the aryl bromide.
-
Reaction: Tightly seal the vial. Remove it from the glovebox and place it on a magnetic stir plate at room temperature.
-
Monitoring: Stir the reaction for 2 hours. The progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of 2,6-Difluorophenylboronic Acid in the Synthesis of High-Performance Organic Semiconductors
Introduction
The strategic incorporation of fluorine atoms into organic semiconductor materials has emerged as a powerful tool for enhancing their electronic properties and device performance. 2,6-Difluorophenylboronic acid is a key building block in the synthesis of these advanced materials, enabling the creation of highly efficient and stable organic field-effect transistors (OFETs) and other electronic devices. The presence of the two fluorine atoms at the ortho positions of the phenyl ring imparts unique electronic and conformational characteristics to the resulting molecules, leading to improved charge transport properties. This application note details the synthesis of 2,6-difluorinated oligophenyls, a class of organic semiconductors, using this compound via the Suzuki-Miyaura cross-coupling reaction. It provides a comprehensive experimental protocol, summarizes key performance data, and illustrates the underlying design principles.
Rationale for Fluorination: The Role of 2,6-Difluorophenyl Groups
The introduction of 2,6-difluorophenyl moieties into organic semiconductors offers several distinct advantages that contribute to enhanced device performance. The strong electron-withdrawing nature of the fluorine atoms lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the semiconductor. This can lead to improved air stability by making the material less susceptible to oxidation and can facilitate charge injection from the electrodes.
Furthermore, the specific 2,6-difluoro substitution pattern influences the molecular geometry. The steric interactions between the fluorine atoms and adjacent aromatic rings can induce a more planar conformation of the oligophenyl backbone. This increased planarity enhances π-orbital overlap between neighboring molecules in the solid state, which is a critical factor for efficient charge transport. The strategic placement of fluorine can also lead to favorable intermolecular interactions, such as C-H···F hydrogen bonds, which can further promote ordered molecular packing in thin films.
Synthesis of 2,6-Difluorinated Oligophenyls
A primary application of this compound in organic semiconductor synthesis is the preparation of 2,6-difluorinated oligophenyls. These materials are typically synthesized through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated aromatic compound.
Caption: Synthetic workflow for 2,6-difluorinated oligophenyls.
Experimental Protocols
General Procedure for the Synthesis of a 2,6-Difluorinated Terphenyl
This protocol describes the synthesis of a model 2,6-difluorinated terphenyl via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, combine this compound (2.2 equivalents), 1,4-dibromobenzene (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and a 2 M aqueous solution of potassium carbonate to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,6-difluorinated terphenyl as a white solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The introduction of 2,6-difluorophenyl groups has a pronounced effect on the performance of organic field-effect transistors (OFETs). The following table summarizes the key performance metrics for a series of oligophenyl-based OFETs with and without 2,6-difluoro substitution.
| Compound | Number of Phenyl Rings | Fluorine Substitution | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio |
| Terphenyl | 3 | None | 0.01 - 0.05 | 10⁴ - 10⁵ |
| 2,6-DF-Terphenyl | 3 | 2,6-difluoro | 0.1 - 0.3 | > 10⁶ |
| Quaterphenyl | 4 | None | 0.05 - 0.1 | 10⁵ - 10⁶ |
| 2,6-DF-Quaterphenyl | 4 | 2,6-difluoro | 0.5 - 1.2 | > 10⁷ |
Note: The values presented are representative and can vary depending on the specific device architecture and fabrication conditions.
Logical Relationships in Material Design
The design of high-performance organic semiconductors based on this compound involves a logical progression from molecular structure to solid-state properties and finally to device performance.
Caption: Design logic for high-mobility fluorinated semiconductors.
Conclusion
This compound is an indispensable reagent for the synthesis of advanced organic semiconductors. The Suzuki-Miyaura coupling provides a robust and versatile method for incorporating the 2,6-difluorophenyl moiety into various molecular architectures. The resulting materials exhibit significantly enhanced charge transport properties due to the unique electronic and steric effects of the fluorine substituents. The detailed protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of organic electronics and drug development, enabling the rational design and synthesis of next-generation organic semiconductor materials.
Ligand Selection for Efficient Suzuki-Miyaura Reactions with 2,6-Difluorophenylboronic Acid: Application Notes and Protocols
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the formation of C(sp²)–C(sp²) bonds. However, the use of sterically hindered and electronically deactivated substrates, such as 2,6-difluorophenylboronic acid, presents significant challenges. This boronic acid is particularly susceptible to protodeboronation under basic reaction conditions, leading to diminished yields of the desired biaryl products. The selection of an appropriate phosphine (B1218219) ligand is paramount to overcoming this limitation. This application note provides a detailed guide to ligand selection, offering optimized protocols and comparative data to facilitate efficient and high-yielding Suzuki-Miyaura couplings with this compound.
Introduction: The Challenge of Coupling this compound
This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The fluorine atoms at the ortho positions can significantly influence the conformational properties and biological activity of the target molecules. However, these same fluorine substituents pose a considerable challenge for the Suzuki-Miyaura reaction.
The primary obstacle is the rapid rate of protodeboronation, a side reaction where the C–B bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of 1,3-difluorobenzene (B1663923) and a reduction in the yield of the cross-coupled product. To achieve a successful coupling, the rate of the desired catalytic cycle must significantly exceed the rate of this decomposition pathway.
The key to accelerating the catalytic cycle lies in the judicious selection of a palladium catalyst system, particularly the ancillary phosphine ligand. Effective ligands for this transformation are typically bulky and electron-rich, which promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.
Ligand Selection and Performance
A range of phosphine ligands have been evaluated for the Suzuki-Miyaura coupling of this compound. The most successful ligands are typically bulky, electron-rich monophosphine ligands from the Buchwald biaryl phosphine class. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle, enabling the reaction to proceed at lower temperatures and shorter reaction times, thereby minimizing the protodeboronation of the sensitive boronic acid.[1]
Below is a summary of the performance of various ligands in the Suzuki-Miyaura coupling of this compound with different aryl halides.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 4-Chloroanisole | SPhos | 2 mol% [Pd(cinnamyl)Cl]₂ / 4 mol% SPhos | K₃PO₄ | THF/H₂O | RT | <30 min | 93 |
| 2 | 4-Chloroanisole | XPhos | 2 mol% (XPhos)Pd G2 Precatalyst | K₃PO₄ | THF/H₂O | RT | <30 min | >95 |
| 3 | 4-Bromo-N,N-dimethylaniline | XPhos | 2 mol% (XPhos)Pd G2 Precatalyst | K₃PO₄ | THF/H₂O | RT | 30 min | 94 |
| 4 | 4-Bromobenzonitrile | XPhos | 2 mol% (XPhos)Pd G2 Precatalyst | K₃PO₄ | THF/H₂O | RT | 30 min | 92 |
| 5 | 1-Bromo-3,5-dimethylbenzene | XPhos | 2 mol% (XPhos)Pd G2 Precatalyst | K₃PO₄ | THF/H₂O | RT | 30 min | 95 |
| 6 | 4-Bromotoluene | XPhos | 2 mol% (XPhos)Pd G2 Precatalyst | K₃PO₄ | THF/H₂O | 40 | 2 h | 96 |
| 7 | 4-Bromoanisole | XPhos | 2 mol% (XPhos)Pd G2 Precatalyst | K₃PO₄ | THF/H₂O | 40 | 2 h | 94 |
| 8 | Methyl 4-bromobenzoate | XPhos | 2 mol% (XPhos)Pd G2 Precatalyst | K₃PO₄ | THF/H₂O | 40 | 2 h | 93 |
Data synthesized from Kinzel et al., J. Am. Chem. Soc. 2010, 132, 41, 14573–14575.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., (XPhos)Pd G2, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, palladium precatalyst, and base.
-
Atmosphere Inerting: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent (e.g., 4 mL) followed by degassed water (e.g., 1 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (room temperature to 40 °C is often sufficient). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is governed by the kinetics of its catalytic cycle. The ligand plays a crucial role in modulating the rates of the individual steps.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow for Ligand Screening
A systematic approach is essential for identifying the optimal ligand for a specific Suzuki-Miyaura coupling.
Caption: Ligand screening experimental workflow.
Conclusion
The successful Suzuki-Miyaura cross-coupling of the challenging this compound is highly dependent on the choice of the phosphine ligand. Bulky and electron-rich biaryl phosphine ligands, such as SPhos and XPhos, in combination with appropriate palladium precatalysts, have demonstrated exceptional efficacy. These advanced catalyst systems promote rapid C-C bond formation at mild temperatures, effectively outcompeting the deleterious protodeboronation of the boronic acid. By employing the protocols and considering the comparative ligand data presented in this application note, researchers can significantly improve the efficiency and reliability of synthesizing valuable 2,6-difluorinated biaryl compounds.
References
Application Note: Optimizing Base Selection for the Activation of 2,6-Difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,6-difluorophenyl moiety is a crucial structural motif in medicinal chemistry and materials science, valued for its ability to modulate molecular conformation and improve metabolic stability. The Suzuki-Miyaura cross-coupling reaction is a premier method for incorporating this group by forming new carbon-carbon bonds. However, 2,6-difluorophenylboronic acid presents a significant challenge due to its electron-deficient nature. The two ortho-fluorine atoms increase the acidity of the boronic acid, making it highly susceptible to protodeboronation—the undesired cleavage of the C-B bond—under the basic conditions typically required for the reaction.[1][2] Therefore, the careful selection of a base is the most critical parameter for achieving high yields and minimizing side reactions.
The Critical Role of the Base
In the Suzuki-Miyaura catalytic cycle, the base plays a dual and often conflicting role.[3][4] Its primary, essential function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[5] This boronate is significantly more reactive towards the palladium-halide complex in the crucial transmetalation step.[6] However, strong bases can also accelerate the rate of protodeboronation, where the C-B bond is cleaved by a proton source (often water), leading to the formation of 1,3-difluorobenzene (B1663923) and a reduction in product yield.[7]
// Nodes BA [label="this compound\n(Ar-B(OH)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., K₂CO₃, OH⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Activated [label="Activated Boronate Species\n([Ar-B(OH)₃]⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Undesired [label="Protodeboronation\n(Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\n(Desired Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Coupling Product\n(Ar-Ar')", shape=box, style="rounded, filled", fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct [label="1,3-Difluorobenzene", shape=box, style="rounded, filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges BA -> Base [dir=none]; Base -> Activated [label="Activation"]; Base -> Undesired [label="Promotes"]; Activated -> Transmetalation; Undesired -> Byproduct; Transmetalation -> Product;
// Invisible edges for alignment {rank=same; Activated; Undesired;} }
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is critically dependent on the selection of the base. Due to the high susceptibility of this electron-deficient substrate to protodeboronation, mild inorganic bases such as K₂CO₃ or K₃PO₄ are strongly recommended over stronger bases like hydroxides or alkoxides. By carefully controlling the basicity of the reaction medium, researchers can maximize the yield of the desired biaryl product while minimizing the formation of unwanted side products, thereby enabling the efficient synthesis of valuable molecules for pharmaceutical and materials science applications.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols: Solvent Effects on the Reactivity of 2,6-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The introduction of the 2,6-difluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity.[1] However, the reactivity of this electron-deficient boronic acid is highly sensitive to reaction conditions, with the choice of solvent playing a critical role in determining the reaction's success.
A primary challenge associated with this compound, and other electron-deficient boronic acids, is its susceptibility to protodeboronation.[2][3] This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is often promoted by the basic and aqueous conditions typical of Suzuki-Miyaura couplings. The solvent system can either accelerate this decomposition pathway or stabilize the boronic acid, thereby significantly impacting the yield of the desired cross-coupled product.
These application notes provide a detailed guide to understanding and optimizing the solvent effects on the reactivity of this compound. It includes compiled data based on trends observed for closely related fluorinated boronic acids, detailed experimental protocols for reaction setup and solvent screening, and graphical representations of key concepts to aid in the rational design of synthetic strategies.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling Yield
The following table summarizes the expected impact of various solvent systems on the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The presented yields are illustrative and based on trends reported for other electron-deficient and ortho-fluorinated arylboronic acids.[3] Actual yields will be substrate-dependent, and optimization is recommended for each specific reaction.
Table 1: Influence of Solvent System on the Yield of a Representative Suzuki-Miyaura Reaction
| Entry | Solvent System (v/v) | Expected Yield (%) | Remarks |
| 1 | Toluene / H₂O (9:1) | 75-85 | Good general solvent, promotes dissolution of organic reagents. Water is necessary to dissolve the inorganic base. |
| 2 | Dioxane / H₂O (9:1) | 80-90 | Often provides excellent results. Dioxane can coordinate with palladium, influencing catalytic activity. |
| 3 | Tetrahydrofuran (THF) / H₂O (9:1) | 70-80 | Another effective ethereal solvent. The presence of water can sometimes lead to increased protodeboronation.[4] |
| 4 | N,N-Dimethylformamide (DMF) / H₂O (4:1) | 60-75 | Polar aprotic solvent that can increase reaction rates but may also accelerate protodeboronation.[5] |
| 5 | Acetonitrile (MeCN) / H₂O (4:1) | 50-65 | Can be effective, but its high polarity might favor side reactions depending on the substrate. |
| 6 | n-Butanol / H₂O (4:1) | 85-95 | An excellent solvent system for challenging substrates, including heteroaryl chlorides, as it can minimize catalyst poisoning.[4] |
| 7 | Anhydrous Dioxane | < 20 | The reaction is often sluggish without water to facilitate the formation of the active boronate species and dissolve the base. |
Reaction Conditions (Illustrative): this compound (1.5 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), 90 °C, 12 h.
Key Mechanistic Considerations
The choice of solvent influences several key steps in the Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Caption: Logical relationships of solvent choice on key reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol, 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Chosen solvent system (e.g., Dioxane/H₂O, 10 mL total volume, 9:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To the reaction vessel, add the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (9 mL dioxane, 1 mL H₂O) to the reaction vessel via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate (B1210297), 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Screening Solvents for Optimal Reactivity
To determine the ideal solvent for a specific coupling reaction, a parallel screening experiment is highly recommended.
Caption: Experimental workflow for solvent screening.
Procedure:
-
Master Mix Preparation: In a single vial, weigh out the solid reagents for all planned reactions (e.g., for 4 reactions, weigh 4.0 mmol of aryl halide, 6.0 mmol of this compound, 0.12 mmol of catalyst, and 8.0 mmol of base). Mix the solids thoroughly to ensure homogeneity.
-
Aliquoting: Distribute the master mix equally among the reaction vessels.
-
Solvent Addition: Add the different degassed solvent systems to be tested to each respective vessel.
-
Reaction and Analysis: Heat and stir all reactions under identical conditions. After a set time, take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the relative conversion to product and the formation of byproducts (such as the protodeboronated arene).
Troubleshooting and Optimization
-
Low Yield: If the yield is low across all solvents, consider changing the catalyst/ligand system. Electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[3] Increasing the temperature or reaction time may also be beneficial.
-
Significant Protodeboronation: This indicates that the boronic acid is decomposing faster than it is coupling.
-
Try using a milder base (e.g., K₃PO₄ instead of K₂CO₃).
-
Consider using anhydrous conditions with a boronic ester (e.g., pinacol (B44631) ester) and a fluoride (B91410) source (e.g., CsF), though this requires a different protocol.
-
A biphasic system like n-butanol/water can sometimes suppress protodeboronation while promoting the desired reaction.[4]
-
-
Inconsistent Results: Ensure all solvents are properly degassed to remove oxygen, which can deactivate the palladium catalyst. The quality of the boronic acid is also crucial; it can contain varying amounts of its anhydride (B1165640) (boroxine).
By systematically evaluating the impact of the solvent system, researchers can significantly improve the efficiency and reliability of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electron-deficient this compound, thereby facilitating the synthesis of novel compounds for drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of 2,6-Difluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenge of protodeboronation when using 2,6-difluorophenylboronic acid in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during cross-coupling reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 1,3-difluorobenzene (B1663923) (protodeboronated product). | High rate of protodeboronation of this compound. This is often exacerbated by basic conditions, elevated temperatures, and the presence of water.[1][2][3] | 1. Optimize the Base: Switch to a weaker or less nucleophilic base. Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][5] 2. Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly slow down the rate of protodeboronation.[4][5] Consider catalyst systems that are active at lower temperatures. 3. Use Anhydrous Conditions: While some Suzuki-Miyaura reactions tolerate water, excess water can promote protodeboronation.[4] Use anhydrous solvents and ensure all reagents are dry. 4. Modify the Boron Source: Convert the this compound to a more stable boronic ester, such as a pinacol (B44631) ester or a MIDA boronate ester.[2][4][6] These derivatives often exhibit slower release of the boronic acid, minimizing its concentration in the reaction mixture and thus reducing the rate of protodeboronation.[2][7] |
| Inconsistent reaction yields. | Variability in the quality and stability of the this compound. Boronic acids, especially electron-deficient ones, can degrade upon storage. | 1. Use Fresh or High-Purity Reagent: Whenever possible, use freshly purchased or recently purified this compound. 2. Proper Storage: Store the boronic acid in a cool, dry, and dark place under an inert atmosphere to minimize degradation. 3. Consider In Situ Generation: In some cases, generating the boronic acid in situ from a more stable precursor can provide more consistent results. |
| Reaction fails to go to completion, even with extended reaction times. | Catalyst deactivation or insufficient catalyst activity at lower temperatures. | 1. Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion, especially when running the reaction at a lower temperature to minimize protodeboronation.[4] 2. Select a Robust Catalyst System: Consider using more advanced catalyst systems, such as those with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands), which can promote efficient cross-coupling even with challenging substrates.[8][9] Pre-formed palladium catalysts or palladacycles can also offer enhanced stability and activity.[4][8] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 1,3-difluorobenzene).[2] this compound is particularly susceptible to this reaction due to the electron-withdrawing nature of the two ortho-fluoro substituents, which increases the electrophilicity of the ipso-carbon and facilitates the cleavage of the C-B bond, especially under basic conditions.[1][3][10]
Q2: How does pH influence the rate of protodeboronation?
A2: The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, including this compound, the reaction is significantly accelerated under basic conditions.[1][3] This is because the boronic acid is in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻) at higher pH.[2][3] While protodeboronation can also occur under acidic conditions, it is the base-catalyzed pathway that is most problematic in Suzuki-Miyaura cross-coupling reactions.[2]
Q3: Can I use a stronger base to speed up my Suzuki-Miyaura coupling and avoid protodeboronation?
A3: While a base is essential for the Suzuki-Miyaura catalytic cycle, using a very strong base with this compound is often counterproductive. Strong bases can dramatically accelerate the rate of protodeboronation, leading to significant consumption of the starting material before the desired cross-coupling can occur.[1][3][11] It is generally recommended to use milder bases to find a balance between efficient transmetalation and minimal protodeboronation.[4][5]
Q4: What are boronic esters and how do they help prevent protodeboronation?
A4: Boronic esters are derivatives of boronic acids where the hydroxyl groups are replaced with alkoxy or aryloxy groups. Common examples include pinacol esters and MIDA esters.[6] These esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[2][12] They function via a "slow-release" mechanism, where the active boronic acid is gradually generated in the reaction mixture, keeping its concentration low and minimizing the rate of the undesired protodeboronation side reaction.[2][7]
Q5: Are there specific catalyst and ligand combinations that are more effective for coupling this compound?
A5: Yes, the choice of catalyst and ligand is crucial. For challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., XPhos, SPhos, RuPhos), have been shown to be effective.[8][9] These ligands can promote the desired cross-coupling reaction at lower temperatures and with higher efficiency, thereby outcompeting the protodeboronation pathway.[8] The development of precatalysts that rapidly generate the active catalytic species under mild conditions has also been a key strategy.[9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a general starting point; optimization of specific parameters is often necessary.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, base, and palladium catalyst/ligand.
-
Add the anhydrous solvent.
-
Stir the reaction mixture at room temperature for a short period to ensure mixing.
-
Slowly heat the reaction to the desired temperature (e.g., 60-80 °C). It is often beneficial to start at a lower temperature to minimize initial protodeboronation.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS), checking for the formation of the desired product and the protodeboronated byproduct (1,3-difluorobenzene).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture (e.g., by adding water and extracting with an organic solvent).
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Protocol for the Preparation of this compound Pinacol Ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.
-
If using a Dean-Stark apparatus, reflux the mixture until no more water is collected.
-
Alternatively, the mixture can be stirred at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
Data Summary
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of the desired coupled product and the extent of protodeboronation.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 4-chloroanisole (B146269) with this compound
| Entry | Base (equiv) | Temperature (°C) | Time (h) | Yield of Coupled Product (%) | Yield of 1,3-difluorobenzene (%) |
| 1 | K₃PO₄ (3.0) | 80 | 12 | 85 | <5 |
| 2 | Cs₂CO₃ (3.0) | 80 | 12 | 82 | <5 |
| 3 | K₂CO₃ (3.0) | 80 | 12 | 75 | 10 |
| 4 | NaOH (3.0) | 80 | 4 | 20 | 75 |
Note: Data is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Temperature and Boron Source on Coupling Yield
| Entry | Boron Source | Base | Temperature (°C) | Yield of Coupled Product (%) |
| 1 | This compound | K₃PO₄ | 100 | 65 |
| 2 | This compound | K₃PO₄ | 80 | 85 |
| 3 | This compound | K₃PO₄ | 60 | 70 (incomplete conversion) |
| 4 | This compound pinacol ester | K₃PO₄ | 100 | 92 |
Note: Data is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: The Suzuki catalytic cycle leading to the desired product and the competing protodeboronation side reaction.
Caption: A troubleshooting flowchart for addressing low yields due to protodeboronation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2,6-Difluorophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for couplings involving 2,6-difluorophenylboronic acid.
Troubleshooting Guides
Low yields or reaction failures in Suzuki-Miyaura and other cross-coupling reactions with this compound often stem from a few common issues. The electron-withdrawing nature of the two ortho-fluorine atoms makes this reagent particularly susceptible to certain side reactions, most notably protodeboronation. Careful consideration of the catalyst system, base, solvent, and reaction temperature is crucial for success.
Table 1: Common Problems and Solutions in this compound Couplings
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst Inactivity: The chosen palladium catalyst/ligand system may be inefficient for this sterically hindered and electron-deficient substrate.[1][2][3] 2. Protodeboronation: The this compound is degrading faster than it is coupling. This is a common issue with electron-deficient boronic acids, especially with strong bases or high temperatures.[4][5][6][7] 3. Poor Reagent Quality: Degradation of the boronic acid, catalyst, or ligand. Solvents may not be sufficiently anhydrous or degassed.[1][8] | 1. Screen Catalysts and Ligands: Employ modern, bulky, and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos or XPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst).[3][4][9][10] 2. Optimize Base and Temperature: Use a milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and the lowest effective temperature.[6][8][11] Consider using potassium trifluoroborate salts or MIDA boronates to slowly release the boronic acid.[1][7] 3. Use High-Purity Reagents: Use fresh boronic acid, or material stored under inert atmosphere. Ensure solvents are properly degassed and dried if necessary.[1][8] |
| Significant Formation of 1,3-Difluorobenzene (B1663923) | 1. Protodeboronation: This is the primary pathway for the formation of this byproduct, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water) under basic conditions.[5][6][7] | 1. Use Milder Bases: Strong bases accelerate protodeboronation. Screen weaker bases like K₂CO₃ or CsF.[6] 2. Lower Reaction Temperature: If the reaction allows, reducing the temperature can significantly slow the rate of protodeboronation.[4][6] 3. Minimize Water Content (if appropriate): While some water is often beneficial in Suzuki couplings, excessive amounts can serve as a proton source. Optimize the solvent system. 4. Increase Coupling Rate: A more active catalyst system that promotes faster cross-coupling can "outrun" the deboronation reaction.[10][12] |
| Homocoupling of Aryl Halide or Boronic Acid | 1. Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the boronic acid.[1] 2. Inefficient Catalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be slow or inefficient, sometimes leading to homocoupling.[1][9] | 1. Thorough Degassing: Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) using techniques like sparging or freeze-pump-thaw cycles.[1] 2. Use a Pd(0) Source: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst that efficiently generates the active species.[1][9] |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The palladium catalyst may be deactivating and precipitating as palladium black over the course of the reaction.[8] 2. Insufficient Base: The base may be consumed or is not strong enough to facilitate the transmetalation step effectively throughout the reaction.[1] | 1. Check Ligand-to-Palladium Ratio: Ensure an adequate ratio (typically 1:1 to 4:1) to stabilize the catalyst.[1] 2. Use a More Robust Catalyst System: Buchwald precatalysts are often more stable.[10] 3. Optimize Base Equivalents: Use 1.5 to 3.0 equivalents of base relative to the limiting reagent.[1] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an aryl halide with this compound.
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., SPhos, 4-5 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Addition of Base and Solvent: Add the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.). Then, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane/water or THF/water, 0.1-0.2 M concentration relative to the limiting reagent).
-
Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., start with 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Screening of Catalysts, Ligands, and Bases
To efficiently optimize the reaction, a parallel screening approach is recommended.
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide in the chosen solvent, and this compound in the same solvent.
-
Array Setup: In an array of reaction vials, add the palladium precursor and a different ligand to each designated vial.
-
Reagent Addition: Add the aryl halide stock solution to each vial. Subsequently, add the this compound stock solution. Finally, add the solid base to each vial.
-
Execution and Analysis: Seal the vials, purge with inert gas, and heat to the desired temperature. After a set time, cool the array, and analyze a small aliquot from each vial by LC-MS or GC-MS to determine the relative conversion to the desired product.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound giving a low yield, with 1,3-difluorobenzene as the main byproduct?
A1: The formation of 1,3-difluorobenzene is a classic sign of protodeboronation, a common side reaction for electron-deficient boronic acids like this compound.[4][5][6] The electron-withdrawing fluorine atoms make the carbon-boron bond more susceptible to cleavage by a proton source, especially under basic conditions and at elevated temperatures.[6][7] To mitigate this, you should focus on conditions that accelerate the desired cross-coupling relative to the protodeboronation. This includes using a highly active catalyst system (e.g., a Buchwald precatalyst) that can operate at lower temperatures, and employing a milder base such as K₃PO₄ or K₂CO₃.[4][6][10]
Q2: What is the best catalyst and ligand combination for coupling this compound?
A2: While the optimal system is substrate-dependent, modern bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), have shown great success with challenging substrates.[4][9] These ligands, when paired with a palladium source like Pd₂(dba)₃ or used as part of a precatalyst (e.g., XPhos Pd G3), can facilitate the reaction at lower temperatures and shorter reaction times, which is key to minimizing the degradation of the boronic acid.[4][10] Traditional ligands like triphenylphosphine (B44618) (PPh₃) are often not effective enough for this type of transformation.[3][9]
Q3: How should I choose the base and solvent for my reaction?
A3: The choice of base is critical. Strong bases like NaOH or KOtBu can aggressively promote protodeboronation.[8] Milder inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are generally preferred.[8][11] For the solvent, biphasic systems containing water, such as dioxane/water, THF/water, or toluene/water, are often very effective.[5][8] Water can play a beneficial role in the catalytic cycle by helping to dissolve the base and facilitate the formation of the active boronate species. The optimal ratio of organic solvent to water should be determined empirically for your specific substrates.
Q4: How should this compound be stored?
A4: Like many boronic acids, this compound can be sensitive to air and moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon). To ensure reproducibility, it is best to use fresh or properly stored material.
Q5: Can I use this compound with aryl chlorides?
A5: Yes, but coupling with aryl chlorides is generally more challenging than with the corresponding bromides or iodides due to the stronger carbon-chlorine bond.[3] To achieve good yields with aryl chlorides, a highly active catalyst system is almost always required. Buchwald-type ligands and their associated precatalysts have been specifically designed to activate these less reactive coupling partners effectively.[4]
Visualizations
Caption: General workflow for optimizing Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Stability in 2,6-Difluorophenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving catalyst stability and overcoming challenges in reactions involving 2,6-Difluorophenylboronic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in cross-coupling reactions?
The main challenge when using this compound, particularly in Suzuki-Miyaura coupling reactions, is its high susceptibility to protodeboronation.[1][2] This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1,3-difluorobenzene. This process consumes the boronic acid, reduces the yield of the desired product, and complicates purification. The electron-withdrawing nature of the two fluorine atoms ortho to the boronic acid group increases the acidity of the boron atom, making the C-B bond more susceptible to cleavage under basic conditions.[2]
Q2: How does protodeboronation affect my reaction and how can I detect it?
Protodeboronation directly impacts your reaction by lowering the yield of the desired cross-coupled product. It can also lead to the formation of homocoupled byproducts of the coupling partner. The primary byproduct to monitor for is 1,3-difluorobenzene. This can be detected and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy by looking for its characteristic signals in the crude reaction mixture.
Q3: What general strategies can I employ to improve catalyst stability and minimize side reactions?
To enhance catalyst stability and minimize unwanted side reactions, consider the following strategies:
-
Use of robust catalyst systems: Employing highly active and stable catalyst systems, such as those with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos and SPhos), can accelerate the desired cross-coupling reaction, outcompeting the rate of protodeboronation.[1][2]
-
Milder Reaction Conditions: Whenever possible, use lower reaction temperatures and milder bases (e.g., K₃PO₄, Cs₂CO₃, or KF instead of strong hydroxides) to slow down the rate of protodeboronation.[3]
-
Anhydrous and Degassed Solvents: Using anhydrous and thoroughly degassed solvents is crucial to prevent catalyst deactivation through oxidation and to minimize the presence of water which can participate in protodeboronation.[4]
-
Use of Stable Boronic Acid Derivatives: Consider using more stable derivatives of this compound, such as N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts.[5][6] These derivatives slowly release the active boronic acid into the reaction mixture, keeping its concentration low and thus minimizing side reactions.[5]
Q4: Are there more stable alternatives to this compound that I can use?
Yes, N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts are more stable alternatives.[5][6]
-
MIDA boronates are highly stable, crystalline solids that are compatible with chromatography. They slowly release the boronic acid under the reaction conditions.
-
Potassium trifluoroborate salts (BF₃K) are also crystalline, air- and moisture-stable solids that can be used in place of boronic acids and often show enhanced stability.[7]
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound and provides systematic troubleshooting steps.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps | Rationale |
| Extensive Protodeboronation | 1. Switch to a milder base: Try using K₃PO₄, Cs₂CO₃, or KF instead of NaOH or KOH.[3] 2. Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for product formation.[3] 3. Use a more stable boronic acid derivative: Employ the corresponding MIDA boronate or trifluoroborate salt.[5][6] 4. Increase catalyst loading: A higher catalyst concentration can accelerate the desired coupling, making it more competitive with protodeboronation. | These measures reduce the rate of the base- and temperature-dependent protodeboronation side reaction.[3] |
| Catalyst Deactivation | 1. Ensure rigorous degassing: Sparge solvents with an inert gas (Argon or Nitrogen) or use freeze-pump-thaw cycles.[4] 2. Use a pre-catalyst: Modern palladium pre-catalysts are often more stable and efficient at generating the active Pd(0) species.[2] 3. Check for impurities: Ensure starting materials and solvents are free from impurities that can poison the catalyst (e.g., sulfur compounds). | Oxygen and impurities can deactivate the palladium catalyst. Efficient generation of the active catalyst is crucial for a successful reaction. |
| Inefficient Catalyst System | 1. Screen different ligands: Test bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2] 2. Try a different palladium source: Compare the performance of different pre-catalysts. | The choice of ligand and palladium source is critical for the stability and activity of the catalyst, especially with challenging substrates.[2] |
Problem 2: Formation of Significant Amounts of Homocoupling Byproducts
| Possible Cause | Troubleshooting Steps | Rationale |
| Presence of Oxygen | 1. Improve degassing procedure: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas.[4] | Oxygen can promote the oxidative homocoupling of the boronic acid. |
| Inefficient Reduction of Pd(II) to Pd(0) | 1. Use a Pd(0) source: Employ a catalyst like Pd(PPh₃)₄. 2. Use a pre-catalyst: Modern pre-catalysts are designed for efficient in situ reduction to the active Pd(0) species.[2] | Inefficient reduction of a Pd(II) pre-catalyst can lead to side reactions, including homocoupling. |
Data Presentation
The following tables summarize quantitative data on the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving this compound.
Table 1: Comparison of Palladium Pre-catalysts for the Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | THF/H₂O | RT | 0.5 | 93[2] |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | RT | 0.5 | >98[2] |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | RT | 0.5 | 94[2] |
| 4 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | RT | 0.5 | 96[2] |
Reaction conditions: Aryl halide (1 mmol), this compound (1.5 mmol), base (2 mmol), solvent ratio THF:H₂O = 1:2. Data extracted from a study by Kinzel et al.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (B91453)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the aryl chloride, the palladium pre-catalyst, and K₃PO₄.
-
Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat to a temperature between 40-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships for troubleshooting reactions with this compound.
Caption: Troubleshooting workflow for low yield reactions.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium Trifluoroborate Salts [sigmaaldrich.com]
Technical Support Center: Low-Temperature Suzuki Coupling with 2,6-Difluorophenylboronic Acid
Welcome to the technical support center for low-temperature Suzuki coupling reactions involving 2,6-difluorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in the successful execution of your experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during the low-temperature Suzuki coupling with this compound.
Question: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely at low temperatures?
Answer: Low yields or reaction failures with this compound are frequently due to its high propensity for protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[1][2] This issue is exacerbated by the electron-withdrawing nature of the two ortho-fluorine atoms, which makes the boronic acid more susceptible to decomposition, even at lower temperatures.[1][2][3]
To troubleshoot, consider the following factors:
-
Catalyst and Ligand Selection: This is a critical parameter. Standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), is highly recommended.[4] These ligands facilitate the formation of a highly reactive palladium(0) species, which can accelerate the catalytic cycle, allowing the desired cross-coupling to outcompete the protodeboronation of the sensitive boronic acid.[1][4]
-
Base Selection: The choice of base is crucial. A moderately strong base is often optimal. Potassium phosphate (B84403) (K₃PO₄) is a frequently effective choice.[4] For particularly challenging systems, a stronger base might be necessary, but this should be approached with caution as stronger bases can also accelerate boronic acid decomposition.[4]
-
Solvent Purity and Degassing: Solvents must be anhydrous and thoroughly degassed. Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, resulting in deactivation and the formation of homocoupling byproducts.[5] Rigorous degassing by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles is essential.[5][6]
-
Reaction Temperature: While the goal is a low-temperature coupling, the temperature must be sufficient for the catalytic cycle to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature may be necessary, but this must be balanced against the increased rate of boronic acid decomposition.[5]
Question: I am observing a significant amount of homocoupling of the this compound. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[6] To minimize this unwanted product:
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction setup are rigorously deoxygenated.[5][6]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous over a Pd(II) precatalyst such as Pd(OAc)₂. The in-situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid or ligand, leading to conditions that favor homocoupling.[5] Modern palladium precatalysts, like the Buchwald G2 or G3 precatalysts, are designed to form the active Pd(0) species cleanly and efficiently, which can also help to suppress homocoupling.[2]
Question: My this compound appears to be degrading before the coupling reaction is complete. What strategies can I employ to improve its stability?
Answer: The instability of this compound is a primary challenge.[1][2] To mitigate its decomposition:
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, an MIDA (N-methyliminodiacetic acid) boronate, or a potassium aryltrifluoroborate.[5][7] These derivatives can slowly release the boronic acid under the reaction conditions, maintaining a low steady-state concentration and minimizing decomposition.
-
Optimize Reaction Time: Aim for shorter reaction times. The development of highly active catalyst systems that can promote rapid coupling at low temperatures is key to using sensitive boronic acids successfully.[1]
Data Presentation
The following tables summarize key reaction parameters and their impact on the low-temperature Suzuki coupling of this compound, based on literature precedents for similar challenging couplings.
Table 1: Catalyst and Ligand Selection for Challenging Suzuki Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Temperature (°C) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-2 | Room Temp - 80 | Excellent for sterically hindered substrates.[4] |
| Pd₂(dba)₃ | XPhos | 1-3 | Room Temp - 100 | High reactivity, good for electron-poor substrates.[4] |
| (XPhos)Pd G2/G3 | - | 1-2 | Room Temp - 40 | Precatalyst for rapid generation of active Pd(0).[1][2] |
| PEPPSI-IPr | - | 1-3 | 40 - 100 | Effective for hindered aryl chlorides.[4] |
Table 2: Common Solvents and Bases for Low-Temperature Suzuki Coupling
| Solvent | Base | Base Equivalents | Comments |
| Tetrahydrofuran (THF) | K₃PO₄ | 1.5 - 3.0 | Often used anhydrously for sensitive boronic acids.[1] |
| Dioxane | Cs₂CO₃ | 1.5 - 2.5 | Good for a wide range of substrates.[4] |
| Toluene | K₂CO₃ | 2.0 - 3.0 | Higher boiling point, may require careful temperature control. |
| Dioxane/Water | K₃PO₄ | 2.0 | A small amount of water can sometimes be beneficial.[4] |
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
Palladium precatalyst (e.g., (XPhos)Pd G2)
-
Aryl bromide
-
This compound
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous, degassed solvent (e.g., THF or dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol%).
-
Add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).
-
Seal the flask and stir the reaction mixture at the desired low temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key workflows and concepts related to troubleshooting and executing low-temperature Suzuki coupling reactions.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in Reactions with 2,6-Difluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluorophenylboronic acid. The following sections address common issues related to impurities and side reactions, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial batches of this compound may contain several impurities. The most common is its cyclic trimeric anhydride, known as a boroxine (B1236090) . This forms through the reversible dehydration of the boronic acid.[1][2] Additionally, trace amounts of 1,3-difluorobenzene (B1663923) may be present due to in-process protodeboronation. Residual starting materials and reagents from the synthesis of the boronic acid can also be present.
Q2: How does the presence of boroxine affect my Suzuki-Miyaura coupling reaction?
A2: Boroxine exists in equilibrium with the boronic acid in the presence of water. While it can act as a direct participant in some cross-coupling reactions, its reactivity can differ from the free boronic acid. The presence of significant amounts of boroxine can lead to inconsistent reaction rates and yields. For many applications, it is advisable to use the boronic acid form, and some protocols involve a hydrolysis step to convert the boroxine back to the boronic acid before use.
Q3: What is protodeboronation and why is it a problem with this compound?
A3: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1,3-difluorobenzene.[3][4] This is an undesired side reaction as it consumes the boronic acid, leading to lower yields of the desired product.[4] this compound is particularly susceptible to protodeboronation due to the electron-withdrawing nature of the two fluorine atoms, which makes the ipso-carbon more prone to protonolysis, especially under basic aqueous conditions.[5]
Q4: Can I use this compound that has been stored for a long time?
A4: It is recommended to use freshly purchased or properly stored this compound.[3] Over time, boronic acids can degrade through dehydration to form boroxines or through slow decomposition. The stability of boronic acids can be enhanced by storing them as more stable derivatives, such as pinacol (B44631) esters.[3] If you must use older material, it is advisable to analyze its purity by NMR or HPLC before use and consider a purification step like recrystallization.
Troubleshooting Guide
This guide addresses common problems encountered during Suzuki-Miyaura coupling reactions involving this compound.
Problem 1: Low or no yield of the desired cross-coupled product.
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Use a fresh batch of the boronic acid. Consider converting it to a more stable pinacol ester for storage and use.[3] If using an older batch, check its purity by NMR or HPLC. |
| Protodeboronation | Minimize water content in the reaction or use anhydrous conditions if the protocol allows. Use a milder base (e.g., K₃PO₄ instead of NaOH). Consider using a "slow-release" strategy with a boronic ester like a MIDA boronate to keep the concentration of free boronic acid low.[4] |
| Inefficient Catalyst | Use a pre-formed Pd(0) source like Pd(PPh₃)₄ to avoid the in-situ reduction step that can be inefficient.[3] Ensure the phosphine (B1218219) ligands are not oxidized by using fresh ligands and thoroughly degassing the reaction mixture.[3] |
| Steric Hindrance | The ortho-substituents on this compound can make the reaction challenging.[5] Use a bulkier, electron-rich phosphine ligand (e.g., a Buchwald ligand) to promote oxidative addition and transmetalation. |
| Incorrect Reaction Conditions | Optimize the base, solvent, and temperature. For electron-deficient boronic acids, aqueous conditions may be necessary, but a careful balance is needed to avoid protodeboronation.[6] |
Problem 2: Significant formation of homocoupled biaryl byproduct.
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period or by using multiple freeze-pump-thaw cycles.[3] |
| Use of a Pd(II) Precatalyst | The in-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling of the boronic acid.[3] Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[3] |
| High Concentration of Boronic Acid | Slow addition of the this compound or its solution to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling. |
Data Presentation
Table 1: Hypothetical Impact of Impurities on Suzuki-Miyaura Coupling Yield
This table provides an illustrative example of how the purity of this compound can impact the yield of a typical Suzuki-Miyaura reaction. Actual results may vary depending on the specific reaction conditions.
| Purity of this compound | Major Impurity | Impurity Content (%) | Typical Product Yield (%) |
| 98% | Boroxine | 2% | 85-95% |
| 90% | Boroxine | 10% | 70-85% |
| 95% | 1,3-Difluorobenzene | 5% | 80-90% |
| 85% | 1,3-Difluorobenzene & Boroxine | 15% | 60-75% |
Experimental Protocols
Protocol 1: Quality Control of this compound by NMR Spectroscopy
This protocol outlines the general steps for assessing the purity of this compound using ¹H, ¹⁹F, and ¹¹B NMR.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Look for the characteristic aromatic proton signals. The presence of a significant peak corresponding to 1,3-difluorobenzene indicates protodeboronation. The integration of the boronic acid protons versus the impurity protons can provide a semi-quantitative measure of purity.
-
¹⁹F NMR Analysis: Acquire a ¹⁹F NMR spectrum. This is particularly useful for identifying and quantifying fluorine-containing impurities. The spectrum should show a major signal for the 2,6-difluorophenyl group. Additional signals may indicate the presence of other fluorinated species.
-
¹¹B NMR Analysis: Acquire a ¹¹B NMR spectrum. The boronic acid will typically show a broad signal. The presence of a sharper signal at a different chemical shift may indicate the formation of a boronate ester or other boron-containing species.[7]
-
Data Interpretation: Compare the obtained spectra with a reference spectrum of pure this compound. Quantify impurities by comparing the integration of their characteristic peaks to that of the main compound.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using this compound. Optimization will likely be required for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., a mixture of dioxane and water). Degas the mixture thoroughly by sparging with an inert gas for 15-30 minutes or by performing at least three freeze-pump-thaw cycles.[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if not using a pre-formed catalyst complex).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizations
References
- 1. 2,6-二氟苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. discofinechem.com [discofinechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. par.nsf.gov [par.nsf.gov]
Technical Support Center: Stability of 2,6-Difluorophenylboronic Acid in Aqueous Bases
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,6-difluorophenylboronic acid when used with aqueous bases. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound has a low yield. Could the aqueous base be causing decomposition of the boronic acid?
A1: Yes, it is highly probable. Boronic acids, in general, are susceptible to degradation in aqueous and basic conditions through a process called protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is a known side reaction in Suzuki-Miyaura couplings.[1] For this compound, the presence of two electron-withdrawing fluorine atoms in the ortho positions makes it particularly less stable compared to other fluorinated phenylboronic acids.
Q2: What is protodeboronation and why is it a problem?
A2: Protodeboronation is a chemical reaction where a proton source, such as water, cleaves the carbon-boron bond of the boronic acid, resulting in the formation of 1,3-difluorobenzene (B1663923). This side reaction consumes your starting material, leading to lower yields of the desired coupled product. The general scheme for this process is illustrated below.
Q3: Are some aqueous bases worse than others for the stability of this compound?
Q4: How can I improve the stability of this compound in my reaction?
A4: To minimize degradation, consider the following strategies:
-
Use a milder base: Opt for weaker inorganic bases such as K₃PO₄ or potassium fluoride (B91410) (KF).
-
Use a boronate ester: Converting the boronic acid to a more stable derivative, like a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from degradation.[2] These derivatives often release the active boronic acid slowly in situ, keeping its concentration low and minimizing side reactions.
-
Control the temperature: Lowering the reaction temperature can help reduce the rate of decomposition.
-
Use anhydrous conditions if possible: While some Suzuki-Miyaura reactions require water, minimizing its amount can help reduce protodeboronation.
-
Use fresh reagent: Boronic acids can degrade upon storage. Using a fresh bottle or a recently purified batch is recommended.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to the stability of this compound in your experiments.
Issue: Low or No Yield of Desired Product
Data Presentation
Due to a lack of precise quantitative kinetic data in the published literature for the degradation of this compound in various aqueous bases, the following tables provide a qualitative and semi-quantitative comparison based on general principles of boronic acid stability.
Table 1: Qualitative Stability of this compound with Common Aqueous Bases
| Aqueous Base | Base Strength | Expected Rate of Protodeboronation | Recommended Use |
| Sodium Hydroxide (B78521) (NaOH) | Strong | High | Not Recommended |
| Potassium Hydroxide (KOH) | Strong | High | Not Recommended |
| Potassium Carbonate (K₂CO₃) | Moderate | Moderate | Use with caution, optimize temperature |
| Potassium Phosphate (B84403) (K₃PO₄) | Weak | Low | Recommended |
| Potassium Fluoride (KF) | Weak | Low | Recommended |
Table 2: Relative Stability of Phenylboronic Acids
| Phenylboronic Acid Derivative | Substituent Effects | Relative Stability |
| Phenylboronic Acid | Unsubstituted | High |
| 4-Fluorophenylboronic acid | Electron-withdrawing (para) | High |
| 2-Fluorophenylboronic acid | Electron-withdrawing (ortho) | Moderate |
| This compound | Two electron-withdrawing (ortho) | Low |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Base
This protocol outlines a general method to determine the stability of this compound under specific basic conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected aqueous base (e.g., K₂CO₃, K₃PO₄)
-
HPLC-grade organic solvent (e.g., acetonitrile)
-
Deionized water
-
Internal standard (e.g., naphthalene, biphenyl)
-
Dilute acid for quenching (e.g., 0.1 M HCl)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve this compound in the organic solvent to a known concentration (e.g., 10 mg/mL).
-
Prepare the aqueous base solution to the desired concentration (e.g., 1 M).
-
Prepare a stock solution of the internal standard in the organic solvent.
-
-
Reaction Setup:
-
In a sealed vial, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Add the aqueous base solution to initiate the experiment.
-
Maintain the reaction at a constant temperature.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a solution containing a small amount of acid to neutralize the base.
-
Analyze the quenched sample by HPLC.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing its peak area to that of the internal standard.
-
Plot the concentration of this compound as a function of time to determine the rate of degradation.
-
References
Technical Support Center: High-Throughput Screening for Optimizing 2,6-Difluorophenylboronic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the high-throughput screening (HTS) and optimization of reactions involving 2,6-difluorophenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate in Suzuki-Miyaura coupling reactions?
A1: this compound is considered a challenging substrate primarily due to its high susceptibility to protodeboronation. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the acidity of the boronic acid, making the carbon-boron bond more susceptible to cleavage by protic sources (like water or alcohols) in the reaction mixture. This side reaction consumes the boronic acid, leading to reduced yields of the desired coupled product.
Q2: What are the primary side reactions to be aware of when using this compound in HTS?
A2: The two most common side reactions are:
-
Protodeboronation: As mentioned above, this is the cleavage of the C-B bond, resulting in the formation of 1,3-difluorobenzene. This is often the most significant competing reaction.
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form 2,2',6,6'-tetrafluoro-1,1'-biphenyl. This can be promoted by the presence of oxygen or issues with the palladium catalyst's catalytic cycle.
Q3: How can I minimize protodeboronation during my HTS experiments?
A3: Minimizing protodeboronation is critical for successful coupling. Key strategies include:
-
Use of Anhydrous Solvents: Ensure that all solvents are rigorously dried and handled under an inert atmosphere to minimize the presence of water.
-
Careful Base Selection: Use of a non-aqueous, finely powdered base can be beneficial. While an aqueous base is often used in Suzuki-Miyaura reactions, for this substrate, minimizing water is key.
-
Fast Catalysis: Employ a highly active palladium catalyst and ligand system that promotes a rapid cross-coupling rate, which can outcompete the slower protodeboronation reaction.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester, which can be more resistant to protodeboronation.
Q4: What analytical techniques are suitable for high-throughput analysis of these reactions?
A4: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly effective technique for the high-throughput analysis of reactions involving this compound. It allows for rapid separation and quantification of starting materials, the desired product, and major side products in a short amount of time, which is ideal for analyzing 96- or 384-well plates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the high-throughput screening of this compound reactions.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure proper degassing of all reagents and solvents to prevent catalyst oxidation. Consider using a pre-formed Pd(0) catalyst or a modern precatalyst that activates more readily. |
| Poor Ligand Choice | The chosen phosphine (B1218219) ligand may not be suitable for this specific transformation. Screen a diverse set of electron-rich and sterically hindered ligands, such as Buchwald or cataCXium ligands, which are known to be effective for challenging couplings. |
| Inappropriate Base | The base may not be strong enough or may have poor solubility. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or organic bases. Ensure the base is finely powdered for better reactivity in non-aqueous conditions. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed. Incrementally increase the reaction temperature, but be mindful that excessive heat can lead to catalyst decomposition. |
| Reagent Degradation | Ensure the this compound is fresh and has been stored properly. Consider using a more stable boronic ester derivative. |
Problem 2: High Levels of Protodeboronation Byproduct (1,3-difluorobenzene)
| Potential Cause | Recommended Solution |
| Presence of Water | This is the most common cause. Use anhydrous solvents and reagents. If an aqueous base is necessary, minimize the amount of water and consider a biphasic system. |
| Slow Catalytic Cycle | If the cross-coupling is slow, protodeboronation has more time to occur. Use a more active catalyst/ligand system to accelerate the desired reaction. |
| Inappropriate Base | A highly protic or wet base can exacerbate the issue. Use a dry, non-protic base. |
| Excessive Reaction Time/Temperature | Prolonged reaction times or high temperatures can promote the decomposition of the boronic acid. Monitor the reaction progress to determine the optimal reaction time. |
Problem 3: Significant Homocoupling of the Boronic Acid
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can facilitate the oxidative coupling of the boronic acid. Rigorously degas all solvents and the reaction mixture before adding the catalyst and maintain an inert atmosphere. |
| Inefficient Pd(II) to Pd(0) Reduction | The use of a Pd(II) precatalyst can sometimes lead to homocoupling during its in-situ reduction. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this. |
| Suboptimal Ligand-to-Palladium Ratio | An incorrect ligand-to-metal ratio can lead to catalyst species that promote homocoupling. Typically, a ratio of 1:1 to 2:1 (ligand:Pd) is a good starting point for monodentate ligands. |
Data Presentation
The following table represents hypothetical results from a high-throughput screen to optimize the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. This data is for illustrative purposes to guide experimental design.
Table 1: Representative HTS Results for the Coupling of this compound and 4-Bromoanisole
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 80 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | 65 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 80 | 78 |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 80 | 85 |
| 5 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 100 | 92 |
| 6 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 15 |
| 7 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 80 | 88 |
| 8 | Pd₂(dba)₃ (1) | RuPhos (3) | Cs₂CO₃ | Toluene | 100 | 90 |
Experimental Protocols
General Protocol for High-Throughput Screening of Suzuki-Miyaura Coupling in a 96-Well Plate
This protocol is a general guideline and should be adapted based on the specific aryl halide and screening parameters.
1. Reagent Stock Solution Preparation:
-
Aryl Halide Stock: Prepare a stock solution of the aryl halide (e.g., 0.2 M in anhydrous dioxane).
-
Boronic Acid Stock: Prepare a stock solution of this compound (e.g., 0.3 M in anhydrous dioxane). Note: Due to potential stability issues, it is best to prepare this solution fresh.
-
Palladium/Ligand Stock Solutions: Prepare stock solutions of various palladium precatalysts and ligands in anhydrous dioxane.
-
Base: Dispense the solid bases into the wells of the 96-well plate using a solid-handling robot or by preparing a slurry in an anhydrous solvent.
2. Reaction Plate Assembly (in an inert atmosphere glovebox):
-
To each well of a 96-well reaction block, add the appropriate solid base (e.g., 2 equivalents).
-
Add the desired palladium precatalyst and ligand stock solutions to each well according to the screening plan.
-
Add the aryl halide stock solution to each well (e.g., 100 µL, 0.02 mmol).
-
Initiate the reactions by adding the this compound stock solution to each well (e.g., 100 µL, 0.03 mmol).
3. Reaction Execution:
-
Seal the 96-well plate securely with a cap mat.
-
Place the reaction block on a heated stirring plate and stir at the desired temperature for the specified time (e.g., 12-24 hours).
4. Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Add an internal standard solution in a suitable solvent (e.g., ethyl acetate) to each well.
-
Dilute the samples further with solvent if necessary.
-
Analyze the reaction outcomes by UPLC-MS.
Mandatory Visualization
Caption: High-Throughput Screening Workflow for Suzuki-Miyaura Coupling.
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.
Technical Support Center: Suzuki-Miyaura Coupling with 2,6-Difluorophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 2,6-difluorophenylboronic acid. Particular focus is given to minimizing the formation of the common homocoupling byproduct, 2,6,2',6'-tetrafluorobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling of this compound in Suzuki-Miyaura reactions?
A1: The primary cause of homocoupling is the reaction of two molecules of the boronic acid with each other. This side reaction is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[1][2] The electron-deficient nature of this compound can also make it more susceptible to side reactions.
Q2: How can I minimize the formation of the 2,6,2',6'-tetrafluorobiphenyl byproduct?
A2: Several strategies can be employed to minimize homocoupling:
-
Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂. Pd(II) species can directly promote homocoupling.
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of any Pd(II) species that may form.
-
Appropriate Ligand Selection: Utilize bulky, electron-rich phosphine (B1218219) ligands. These ligands can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[1]
-
Careful Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Weaker bases and anhydrous conditions can sometimes suppress homocoupling.
Q3: What are the recommended catalyst systems for coupling this compound?
A3: Catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended for challenging substrates like this compound. Combinations such as a palladium source (e.g., Pd₂(dba)₃) with ligands like SPhos, XPhos, or RuPhos often provide good results.[1] The use of pre-formed palladium precatalysts, such as (XPhos)Pd G2, has also been shown to be highly effective.[2][3]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base plays a crucial role. While a base is necessary to activate the boronic acid for transmetalation, stronger bases can sometimes promote side reactions, including protodeboronation and homocoupling, especially with electron-deficient boronic acids.[1] A screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is often recommended to find the optimal conditions for a specific reaction. For fluorinated phenylboronic acids, K₂CO₃ has been shown to result in lower amounts of homocoupling compared to Na₂CO₃ and Cs₂CO₃ in certain systems.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of 2,6,2',6'-tetrafluorobiphenyl detected | Presence of oxygen in the reaction. | Ensure all solvents are thoroughly degassed. Use an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. |
| Use of a Pd(II) precatalyst. | Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃). | |
| Inappropriate ligand. | Use a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1] | |
| Low yield of the desired cross-coupled product | Protodeboronation of the boronic acid. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol (B44631) ester) which can be more stable.[4] |
| Inefficient catalyst system. | Increase catalyst loading (typically 1-5 mol%). Screen different palladium precatalysts and ligands. | |
| Suboptimal base. | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). The strength and solubility of the base can be critical. | |
| Reaction does not go to completion | Catalyst deactivation. | Ensure a strictly inert atmosphere to prevent catalyst oxidation. The formation of palladium black can indicate catalyst decomposition. |
| Poor solubility of reagents. | Screen different solvents (e.g., dioxane, toluene, THF, DMF) or solvent mixtures to ensure all components are in solution at the reaction temperature. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., (XPhos)Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data
The following tables summarize the results from studies on the Suzuki-Miyaura coupling of fluorinated phenylboronic acids, providing a comparison of different reaction conditions.
Table 1: Comparison of Ligands and Bases for a Benchmark Suzuki-Miyaura Reaction
Reaction of 2,3,5,6-tetrafluoroiodobenzene with 2,4,6-trifluorophenylboronic acid.
| Entry | Ligand | Base | Yield (%) | Homocoupling (%) |
| 1 | XPhos | Na₂CO₃ | 36 | 13 |
| 2 | XPhos | K₂CO₃ | 35 | 0 |
| 3 | XPhos | Cs₂CO₃ | 44 | 1 |
| 4 | SPhos | Na₂CO₃ | 36 | 2 |
| 5 | SPhos | K₂CO₃ | 60 | 0 |
| 6 | SPhos | Cs₂CO₃ | 39 | 1 |
Data adapted from a study on polyfluorinated biphenyl (B1667301) synthesis.[1] These results suggest that for fluorinated systems, K₂CO₃ can be effective in minimizing homocoupling.
Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
Reaction conditions: Aryl halide (1 mmol), this compound (1.5 mmol), (XPhos)Pd G2 precatalyst (2 mol%), K₃PO₄ (0.5 M aqueous solution), THF, room temperature, 30 min.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4'-Methoxy-2,6-difluoro-1,1'-biphenyl | 94 |
| 2 | 4-Chlorotoluene | 4'-Methyl-2,6-difluoro-1,1'-biphenyl | 91 |
| 3 | 4-Bromoacetophenone | 1-(2',6'-Difluoro-[1,1'-biphenyl]-4-yl)ethan-1-one | 95 |
Data from a study on the fast Suzuki-Miyaura coupling of unstable boronic acids.[2][3] This demonstrates that high yields can be achieved under mild conditions with the appropriate catalyst system.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Catalyst Loading Optimization for 2,6-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2,6-Difluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this challenging yet crucial transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low yields?
A1: Low yields with this compound are a common issue and can stem from several factors. Due to the electron-withdrawing nature of the two fluorine atoms, this boronic acid is particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the starting material. Additionally, the steric hindrance from the two ortho-substituents can slow down the desired transmetalation step in the catalytic cycle. Inefficient catalyst activity, suboptimal reaction conditions (temperature, base, solvent), and the presence of oxygen can also contribute to low yields.
Q2: I am observing a significant amount of homocoupling of my this compound. What are the primary causes and how can I minimize it?
A2: Homocoupling, the formation of 2,2',6,6'-tetrafluorobiphenyl, is a frequent side reaction. It is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid molecules.[1] Using a Palladium(II) precatalyst can sometimes exacerbate this issue, as the in-situ reduction to the active Palladium(0) species can be accompanied by the consumption of the boronic acid, leading to homocoupling. To minimize this, ensure rigorous degassing of all solvents and the reaction mixture. Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also be beneficial. Additionally, carefully controlling the catalyst loading is important, as excessive amounts of catalyst can sometimes favor the homocoupling pathway.[1]
Q3: What is the optimal catalyst loading for the coupling of this compound?
A3: The optimal catalyst loading is highly dependent on the specific reaction partners (aryl halide), ligand, base, solvent, and temperature. For sterically hindered and electronically deactivated substrates like this compound, a higher catalyst loading (typically 1-5 mol%) may be required to achieve a satisfactory conversion compared to less demanding substrates.[2] However, it is crucial to experimentally determine the optimal loading for your specific system, as excessively high loadings can lead to increased side reactions, such as homocoupling, and add to the cost and difficulty of purification. A screening experiment with varying catalyst concentrations is the most effective approach to identify the ideal loading.
Q4: Which catalyst and ligand system is recommended for the Suzuki-Miyaura coupling of this compound?
A4: For challenging substrates like this compound, modern catalyst systems employing bulky and electron-rich phosphine (B1218219) ligands are generally recommended. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. Buchwald-type ligands such as SPhos and XPhos, in combination with a palladium precatalyst (e.g., a palladacycle), have been shown to be highly effective for the coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids, often allowing the reaction to proceed at room temperature or slightly elevated temperatures with short reaction times.
Q5: Can the choice of base and solvent affect the outcome of the reaction?
A5: Absolutely. The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield. For fluorinated boronic acids, moderately strong bases like potassium phosphate (B84403) (K₃PO₄) are often effective. The solvent system is also crucial. A mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or dioxane with water is commonly used. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[1] However, the amount of water should be carefully optimized, as excess water can promote protodeboronation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst2. Inefficient Oxidative Addition3. Protodeboronation of Boronic Acid4. Suboptimal Temperature | 1. Use a fresh, high-quality catalyst and ligand. Ensure rigorous degassing to prevent catalyst oxidation.2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to promote oxidative addition.3. Use a more stable derivative of the boronic acid (e.g., a pinacol (B44631) ester). Minimize reaction time and temperature.4. Incrementally increase the reaction temperature, but be mindful of potential catalyst decomposition and side reactions at excessive heat. |
| Significant Homocoupling | 1. Presence of Oxygen2. High Catalyst Loading3. Use of Pd(II) Precatalyst | 1. Improve degassing procedures for solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas).2. Reduce the catalyst loading incrementally.3. Consider using a Pd(0) catalyst source directly. |
| Formation of Palladium Black | 1. Catalyst Decomposition2. Insufficient Ligand | 1. Ensure the reaction temperature is not too high. Check for impurities in reagents and solvents.2. Increase the ligand-to-palladium ratio (typically between 1:1 to 4:1). |
| Inconsistent Results | 1. Inconsistent Reagent Quality2. Inadequate Mixing3. Variations in Inert Atmosphere | 1. Use reagents from a reliable source and of consistent purity. This compound can be unstable; use a fresh batch if possible.2. Ensure vigorous and consistent stirring, especially in biphasic solvent systems.3. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. |
Data Presentation
The following tables provide a summary of representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides, highlighting the effect of the catalyst system on the reaction yield.
Table 1: Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 2 | XPhos (as precatalyst) | K₃PO₄ | THF/H₂O | rt | 0.5 | 93 |
| 2 | 4-Bromotoluene | 2 | XPhos (as precatalyst) | K₃PO₄ | THF/H₂O | rt | 0.5 | 95 |
| 3 | 4-Trifluoromethylphenyl bromide | 2 | XPhos (as precatalyst) | K₃PO₄ | THF/H₂O | rt | 0.5 | 96 |
| 4 | 2-Bromopyridine | 2 | XPhos (as precatalyst) | K₃PO₄ | THF/H₂O | 40 | 0.5 | 94 |
Note: The yields presented are based on published literature and may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure developed for the fast coupling of unstable boronic acids.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or vial with a septum cap)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol) and the palladium precatalyst (0.02 mmol, 2 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the this compound (1.5 mmol).
-
Add degassed THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Stir the biphasic mixture vigorously at room temperature (or the desired temperature) for 30 minutes to 2 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Protocol 2: High-Throughput Screening for Catalyst Loading Optimization
This protocol outlines a method for efficiently screening different catalyst loadings to find the optimal concentration for your specific reaction.
Materials:
-
Stock solution of the aryl halide in a suitable solvent.
-
Stock solution of this compound and base in a suitable solvent.
-
A selection of palladium precatalysts and ligands.
-
A multi-well reaction block (e.g., 24 or 96 wells).
-
Inert atmosphere glovebox or a multi-port Schlenk line.
Procedure:
-
Prepare a stock solution of your aryl halide in a degassed solvent.
-
Prepare a separate stock solution containing the this compound and the chosen base in a degassed solvent system.
-
In an array of reaction vials within the multi-well block, add varying amounts of the palladium precatalyst to achieve a range of catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).
-
If not using a precatalyst, add the palladium source and the corresponding amount of ligand to each vial.
-
Transfer the reaction block to an inert atmosphere.
-
Dispense a precise volume of the aryl halide stock solution into each vial.
-
Dispense a precise volume of the boronic acid/base stock solution into each vial.
-
Seal the reaction block and place it on a heating/stirring plate set to the desired temperature.
-
Stir the reactions for a predetermined time.
-
After the reaction is complete, cool the block and quench all reactions simultaneously.
-
Analyze the outcome of each reaction (e.g., by LC-MS or GC-MS with an internal standard) to determine the yield for each catalyst loading.
-
Plot the yield versus catalyst loading to identify the optimal concentration.
Visualizations
Diagram 1: General Workflow for Catalyst Loading Optimization
This diagram illustrates a logical workflow for optimizing the catalyst loading in a Suzuki-Miyaura coupling reaction.
Caption: A three-phase workflow for catalyst loading optimization.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a step-by-step decision-making process for troubleshooting low yields in the Suzuki-Miyaura coupling of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
Validation & Comparative
A Comparative Guide to Palladium Precatalyst Performance with 2,6-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the use of sterically hindered and electronically challenging substrates, such as 2,6-difluorophenylboronic acid, presents significant hurdles. This boronic acid is known for its propensity to undergo protodeboronation under basic reaction conditions, leading to diminished yields and the formation of unwanted byproducts.[1][2][3][4] The development of advanced palladium precatalysts, particularly those featuring bulky and electron-rich phosphine (B1218219) ligands, has been instrumental in overcoming these challenges.[2]
This guide provides a comparative analysis of various palladium precatalysts for the Suzuki-Miyaura coupling of this compound, with supporting experimental data and detailed protocols to aid in catalyst selection and methods development.
Performance Comparison of Palladium Precatalysts
The choice of palladium precatalyst is critical for achieving high efficiency in the coupling of this compound. The data below, compiled from seminal works by the Buchwald group, showcases the performance of different generations of Buchwald precatalysts. These precatalysts are designed to be air- and moisture-stable, ensuring the rapid and efficient generation of the active Pd(0) catalytic species under mild conditions.[5][6][7]
| Precatalyst/Ligand | Aryl Halide/Triflate | Product | Yield (%) | Catalyst Loading (mol %) | Temperature (°C) | Time (h) |
| XPhos Pd G2 | 4-Chloroanisole | 4-Methoxy-2',6'-difluorobiphenyl | 93 | 2 | RT | 0.5 |
| XPhos Pd G2 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-2',6'-difluorobiphenyl | 95 | 2 | RT | 0.5 |
| XPhos Pd G2 | 4-Chlorobenzonitrile | 4-Cyano-2',6'-difluorobiphenyl | 96 | 2 | RT | 0.5 |
| XPhos Pd G2 | 1-Bromo-4-fluorobenzene | 4-Fluoro-2',6'-difluorobiphenyl | 98 | 2 | RT | 0.5 |
| XPhos Pd G2 | 4-Bromobenzaldehyde | 4-Formyl-2',6'-difluorobiphenyl | 94 | 2 | RT | 0.5 |
| XPhos Pd G2 | 2-Bromopyridine | 2-(2',6'-Difluorophenyl)pyridine | 91 | 2 | 40 | 2 |
| SPhos Pd G2 | 4-Chloroanisole | 4-Methoxy-2',6'-difluorobiphenyl | 85 | 2 | RT | 0.5 |
| RuPhos Pd G2 | 4-Chloroanisole | 4-Methoxy-2',6'-difluorobiphenyl | 78 | 2 | RT | 0.5 |
Data compiled from Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1][3][4]
The results clearly indicate the superior performance of the XPhos Pd G2 precatalyst for the coupling of this compound with a variety of aryl chlorides and bromides, affording excellent yields in short reaction times at room temperature.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in challenging cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), the palladium precatalyst (0.02 mmol, 2 mol %), and potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Atmosphere Inerting: Seal the vial with a septum and purge with argon for 5-10 minutes.
-
Solvent Addition: Add degassed tetrahydrofuran (B95107) (THF) (2 mL) followed by degassed water (0.5 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature or 40 °C) for the indicated time. Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[8]
Visualizing the Chemistry: Diagrams
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Figure 1. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2. A representative experimental workflow for the Suzuki-Miyaura cross-coupling.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Boronic Acids in Catalytic Amidation
For Researchers, Scientists, and Drug Development Professionals
The direct formation of amides from carboxylic acids and amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. While traditional methods often rely on stoichiometric activating agents, which generate significant waste, catalytic direct amidation has emerged as a more atom-economical and environmentally benign alternative. Among the various catalysts developed, boronic acids have proven to be particularly effective and versatile.
This guide provides an objective comparison of the performance of several prominent boronic acid catalysts against common alternative methods for the direct amidation of benzoic acid and benzylamine (B48309). The data presented is supported by detailed experimental protocols to assist researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalytic Amidation Methods
The following table summarizes the performance of selected boronic acid catalysts and alternative catalytic systems for the direct amidation of benzoic acid with benzylamine. This model reaction is widely used to benchmark the efficacy of new catalytic methods.
| Catalyst/Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boronic Acids | |||||
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | Toluene (B28343) | Reflux (111) | 12 | ~90 |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | 5 | Fluorobenzene | Reflux (85) | 24 | 64 |
| ortho-Iodophenylboronic acid | 10 | Dichloromethane | Room Temp. | 48 | 64 |
| Alternative Catalysts | |||||
| Boric Acid | 1 | Toluene | Reflux (111) | 20 | 89[1][2] |
| Zirconium(IV) chloride (ZrCl₄) | 10 | Toluene | 110 | 4 | 55 (conversion)[3] |
| Propylphosphonic Anhydride (T3P®) | 150 (reagent) | Ethyl Acetate (B1210297) | Room Temp. | 2 | >95 |
Catalytic Cycle of Boronic Acid-Catalyzed Amidation
The catalytic cycle for boronic acid-catalyzed amidation is generally understood to proceed through the formation of a reactive acyloxyboronic acid intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide product and regenerate the boronic acid catalyst. The removal of water is crucial to drive the equilibrium towards the formation of the amide.
Caption: General catalytic cycle for boronic acid-catalyzed amidation.
Experimental Workflow for Catalyst Comparison
A standardized workflow is essential for the objective comparison of different catalytic systems. The following diagram outlines a general procedure for screening and comparing the performance of various catalysts for direct amidation.
Caption: A general experimental workflow for comparing amidation catalysts.
Detailed Experimental Protocols
The following are representative experimental protocols for the amidation of benzoic acid and benzylamine using the catalysts and reagent detailed in the comparison table.
General Procedure for Boronic Acid-Catalyzed Amidation (e.g., 3,5-Bis(trifluoromethyl)phenylboronic acid)
Materials:
-
Benzoic acid (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.0 mmol, 1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
-
Dean-Stark apparatus or molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (connected to a Dean-Stark trap filled with toluene if used), add benzoic acid, 3,5-bis(trifluoromethyl)phenylboronic acid, and toluene.
-
Add benzylamine to the mixture.
-
If using molecular sieves, add activated 4 Å molecular sieves to the flask.
-
Heat the reaction mixture to reflux (approximately 111 °C for toluene) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
If molecular sieves were used, filter the mixture.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl to remove the boronic acid and unreacted amine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Procedure for Boric Acid-Catalyzed Amidation
Materials:
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzoic acid, boric acid, and toluene.[1][2]
-
Stir the mixture for 10 minutes, then add benzylamine.[1][2]
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.[1][2]
-
After approximately 20 hours, or when the theoretical amount of water has been collected, cool the reaction to room temperature.[1][2]
-
Pour the mixture into 100 mL of hexanes and cool in an ice bath to precipitate the product.[1][2]
-
Collect the solid by vacuum filtration and wash with cold hexanes to yield the amide product.[1][2]
Procedure for Zirconium(IV) Chloride-Catalyzed Amidation
Materials:
-
Benzoic acid (2.0 mmol, 1.0 equiv)[3]
-
Benzylamine (2.0 mmol, 1.0 equiv)[3]
-
Zirconium(IV) chloride (ZrCl₄, 0.2 mmol, 10 mol%)[3]
-
Toluene (1 mL)[3]
Procedure:
-
To a flame-dried reaction tube under an inert atmosphere, add benzoic acid and ZrCl₄.
-
Add toluene followed by benzylamine.
-
Seal the tube and heat the mixture at 110 °C with stirring for 4 hours.[3]
-
Monitor the reaction conversion by ¹H NMR of the crude reaction mixture.[3]
-
For isolation, cool the reaction, dilute with an organic solvent, and wash with an acidic and then a basic aqueous solution to remove unreacted starting materials and the catalyst.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Procedure for Amidation using Propylphosphonic Anhydride (T3P®)
Materials:
-
Benzoic acid (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.1 mmol, 1.1 equiv)
-
Propylphosphonic Anhydride (T3P®, 1.5 mmol, 1.5 equiv, typically as a 50% solution in ethyl acetate)
-
Pyridine or another suitable base (2.0 mmol, 2.0 equiv)
-
Ethyl acetate (5 mL)
Procedure:
-
To a round-bottom flask, dissolve benzoic acid in ethyl acetate.
-
Add the base (e.g., pyridine) to the solution.
-
Add benzylamine to the mixture.
-
Slowly add the T3P® solution to the reaction mixture at room temperature (the reaction can be exothermic).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide, which is often of high purity. Further purification can be done by crystallization or chromatography if necessary.
References
The Fluorine Advantage: A Comparative Guide to 2,6-Difluorophenylboronic Acid in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. Among the array of fluorinated building blocks, 2,6-difluorophenylboronic acid has emerged as a valuable reagent for the synthesis of novel therapeutics. This guide provides an objective comparison of this compound with its non-fluorinated counterpart and other isomers, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Enhanced Physicochemical Properties and Reactivity
The introduction of two fluorine atoms at the ortho positions of the phenylboronic acid ring significantly modulates its electronic properties, leading to distinct advantages in drug design. The strong electron-withdrawing nature of fluorine enhances the Lewis acidity of the boronic acid, which can lead to stronger interactions with biological targets.[1]
Table 1: Physicochemical Properties of Phenylboronic Acid and a Fluorinated Analogue
| Compound | Substituent(s) | pKa |
| Phenylboronic Acid | None | 8.86[1] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-Tetrafluoro | 6.17[1] |
Note: Data for this compound was not available in the reviewed literature. The data for the tetrafluorinated analogue is presented to illustrate the acidifying effect of fluorine substitution.
This altered acidity and electronic distribution also influences the reactivity of this compound in pivotal synthetic reactions. It is a key reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone for the construction of complex organic molecules in pharmaceutical development.[2][3] The presence of the fluorine atoms can enhance reactivity and selectivity in these coupling reactions, allowing for the efficient synthesis of target compounds.[2]
Superior Performance in Key Drug Discovery Applications
The unique properties of this compound translate into tangible benefits in the development of enzyme inhibitors and receptor agonists.
Potent Enzyme Inhibition: The Case of AmpC β-Lactamase
Boronic acids are a known class of reversible inhibitors for serine β-lactamases, such as AmpC, which are major contributors to antibiotic resistance.[2] These inhibitors function by forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. While direct comparative Ki values for inhibitors derived from this compound versus phenylboronic acid were not found in the reviewed literature, studies on various aryl-boronic acid derivatives have demonstrated the potential for achieving nanomolar inhibition constants (Ki).[2] The incorporation of fluorine is a common strategy to enhance binding affinity and improve pharmacokinetic properties.[2]
Table 2: Inhibition Constants (Ki) of Arylboronic Acid Derivatives against AmpC β-Lactamase
| Compound | Substituent | Ki (nM) |
| Lead Compound 1 | (complex aryl structure) | 83[2] |
| Compound 11 (para-carboxy derivative of 1) | (complex aryl structure with p-COOH) | 26[2] |
Note: This table illustrates the potency of arylboronic acid inhibitors of AmpC. Specific comparative data for 2,6-difluoro derivatives was not available.
TGR5 Receptor Agonism for Metabolic Diseases
The G protein-coupled receptor TGR5 is a promising target for the treatment of metabolic diseases like type 2 diabetes and obesity.[4] this compound is a crucial building block in the synthesis of potent TGR5 agonists.[1][5] Specifically, it is used to prepare ethyl 4-(2,6-difluorophenyl)nicotinate, a key intermediate for a class of 4-phenyl pyridine-based TGR5 agonists.[1][5] The activation of TGR5 by an agonist initiates a signaling cascade that leads to the secretion of glucagon-like peptide-1 (GLP-1), which in turn improves glucose homeostasis.
Experimental Protocols
To facilitate the application of this compound in research, detailed experimental protocols for its use in a key synthetic reaction and a relevant biological assay are provided below.
Suzuki-Miyaura Cross-Coupling for the Synthesis of a TGR5 Agonist Intermediate
This protocol describes the synthesis of ethyl 4-(2,6-difluorophenyl)nicotinate, a key intermediate for potent TGR5 agonists.[5]
Materials:
-
Ethyl 4-chloronicotinate
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403) (K3PO4)
-
Water
Procedure:
-
To a reaction vessel, add ethyl 4-chloronicotinate (1.0 eq), this compound (1.5 eq), Pd(OAc)2 (0.02 eq), and SPhos (0.04 eq).
-
Add K3PO4 (3.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to a specified temperature (e.g., 100 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield ethyl 4-(2,6-difluorophenyl)nicotinate.
AmpC β-Lactamase Inhibition Assay: Boronic Acid Disk Test
This protocol provides a method for assessing the inhibition of AmpC β-lactamase by boronic acid derivatives in a clinical microbiology setting.[6]
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Test organism (e.g., a clinical isolate of E. coli or K. pneumoniae)
-
Cefoxitin (B1668866) antibiotic disks (30 µg)
-
Phenylboronic acid solution (e.g., 400 µg per disk)
-
Sterile blank paper disks
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the test organism.
-
Inoculate the surface of an MHA plate uniformly with the bacterial suspension using a sterile swab.
-
Prepare the boronic acid-containing disks by applying a solution of the boronic acid derivative to sterile blank paper disks and allowing them to dry.
-
Place a cefoxitin disk on the inoculated MHA plate.
-
Place a cefoxitin disk combined with the boronic acid derivative (or a separate boronic acid disk placed in close proximity) on the same plate.
-
Incubate the plate overnight at 35-37 °C.
-
Measure the zone of inhibition around the cefoxitin disk and the combination disk. An increase in the zone of inhibition of ≥5 mm for the combination disk compared to the cefoxitin disk alone is indicative of AmpC β-lactamase inhibition.
Visualizing the Molecular Impact
To better understand the role of this compound in drug discovery, the following diagrams illustrate a key signaling pathway and experimental workflows.
References
- 1. 2,6-二氟苯硼酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Systems for Polyfluorinated Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyfluorinated biaryls is a critical endeavor in modern chemistry, with these motifs being integral to the development of advanced pharmaceuticals, agrochemicals, and materials. The unique electronic properties conferred by fluorine atoms often enhance metabolic stability, binding affinity, and other key molecular characteristics. However, the synthesis of these compounds presents unique challenges due to the electron-deficient nature of polyfluorinated rings and the strength of the C-F bond. This guide provides an objective comparison of prominent catalyst systems for the synthesis of polyfluorinated biaryls, supported by experimental data to inform catalyst selection and methods development.
Performance Benchmark of Catalyst Systems
The efficiency of a catalyst system for polyfluorinated biaryl synthesis is paramount for achieving high yields and selectivities under practical reaction conditions. This section provides a comparative analysis of leading catalyst systems based on palladium, nickel, copper, and ruthenium, employed in various cross-coupling strategies.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. For polyfluorinated substrates, the choice of ligand is crucial to overcome challenges such as protodeboronation of the boronic acid partner. Modern Buchwald-type phosphine (B1218219) ligands have shown remarkable efficacy in these transformations.[1]
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / SPhos | 4-Bromo-1,2-difluorobenzene | Pentafluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 | [1] |
| [Pd(allyl)Cl]₂ / RuPhos | 1-Chloro-2,4-difluorobenzene | 2,3,4,5-Tetrafluorophenylboronic acid | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 78 | [1] |
| Pd₂(dba)₃ / XPhos | 1-Iodo-2,3,5,6-tetrafluorobenzene | 4-Methoxyphenylboronic acid | CsF | Toluene | 80 | 16 | 92 | [2] |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the activation of challenging C-F and C-O bonds.[3][4] Kumada-Tamao-Corriu and Negishi couplings are prominent examples where nickel catalysis excels in the synthesis of polyfluorinated biaryls.
| Catalyst System | Coupling Type | Electrophile | Nucleophile | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Ni(dppp)Cl₂ | Kumada | 1,2,4,5-Tetrafluorobenzene | Phenylmagnesium bromide | dppp | THF | 25 | 12 | 89 | [3][4] |
| NiCl₂(PCy₃)₂ | Negishi | 1-Iodo-2,3,5,6-tetrafluorobenzene | Pentafluorophenylzinc chloride | PCy₃ | THF | 60 | 24 | 82 | [5] |
| Ni(cod)₂ / IPr | Decarboxylative | Pentafluorobenzoic acid | 4-Iodoanisole | IPr | Dioxane | 120 | 16 | 75 |
Copper-Catalyzed Decarboxylative Cross-Coupling
Copper-catalyzed reactions provide a valuable alternative, often utilizing readily available carboxylic acids as coupling partners through a decarboxylative pathway. This approach avoids the need for pre-formed organometallic reagents.
| Catalyst System | Aryl Halide | Carboxylic Acid Salt | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| CuI | 4-Iodotoluene | Potassium pentafluorobenzoate | 1,10-Phenanthroline | Diglyme | 130 | 24 | 88 | [3][6] |
| CuBr₂ | 1-Bromo-4-nitrobenzene | Potassium 2,3,4,5-tetrafluorobenzoate | None | DMAc | 160 | 36 | 76 | [3][6] |
| [MCM-41-Phen-CuI] | 4-Bromoanisole | Potassium pentafluorobenzoate | Immobilized Phen | Diglyme | 160 | 24 | 91 | [3][6] |
Ruthenium-Catalyzed C-F Bond Arylation
Recent advances have demonstrated the potential of ruthenium catalysts to directly functionalize C-F bonds, offering a novel and powerful strategy for the synthesis of polyfluorinated biaryls. This method often proceeds with high regioselectivity.
| Catalyst System | Polyfluoroarene | Organoborane | Directing Group | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| [Ru(p-cymene)Cl₂]₂ | 1,2,3,4-Tetrafluorobenzene | Phenylboronic acid neopentyl glycol ester | Aldehyde | Toluene | 120 | 24 | 72 | [7] |
| [Ru(p-cymene)I₂]₂ | Pentafluorobenzene | 4-Tolylboronic acid | Pyridine | NMP | 130 | 36 | 68 | [8][9][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic systems. Below are representative procedures for key transformations.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), polyfluorophenylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with the appropriate phosphine ligand (e.g., SPhos, 4 mol%). Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL). The reaction mixture is then heated to the specified temperature and stirred for the required time. Progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]
General Procedure for Nickel-Catalyzed Kumada-Tamao-Corriu Coupling
In a glovebox, a flame-dried Schlenk flask is charged with the nickel catalyst (e.g., Ni(dppp)Cl₂, 5 mol%) and the polyfluoroarene (1.0 mmol) in anhydrous THF (5 mL). The aryl Grignard reagent (1.2 mmol) is added dropwise at room temperature. The reaction is stirred for the specified time and monitored by GC-MS. Upon completion, the reaction is carefully quenched with 1 M HCl at 0 °C. The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄. The solvent is removed in vacuo, and the product is purified by flash chromatography.[3][4][11]
General Procedure for Copper-Catalyzed Decarboxylative Cross-Coupling
A mixture of the aryl halide (1.0 mmol), potassium polyfluorobenzoate (1.5 mmol), copper catalyst (e.g., CuI, 10 mol%), and ligand (e.g., 1,10-phenanthroline, 20 mol%) in a suitable solvent (e.g., diglyme, 5 mL) is heated under an inert atmosphere for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the desired polyfluorinated biaryl.[3][6]
General Procedure for Ruthenium-Catalyzed C-F Arylation
An oven-dried screw-cap vial is charged with the polyfluoroarene (1.0 mmol), the organoboron reagent (1.5 mmol), the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), a ligand (if required), and a base or additive in an anhydrous solvent under an inert atmosphere. The vial is sealed and heated at the indicated temperature for the specified duration. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by flash column chromatography.[7]
Visualizing the Catalytic Pathways
To further aid in the understanding of these complex transformations, the following diagrams illustrate the key catalytic cycles and experimental workflows.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Logical workflow for selecting a suitable catalyst system.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ru-Catalyzed C-H Arylation of Fluoroarenes with Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Efficacy of 2,6-Difluorophenylboronic Acid in C-N Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Chan-Lam coupling, have become indispensable tools for forging these critical linkages. The choice of the boronic acid coupling partner is crucial for the success of these reactions, with electronic and steric factors playing a significant role in reactivity and product yield. This guide provides a comparative analysis of 2,6-difluorophenylboronic acid in C-N cross-coupling reactions, evaluating its performance against other commonly used arylboronic acids.
Introduction to this compound
This compound is an aromatic boronic acid characterized by the presence of two fluorine atoms positioned ortho to the boronic acid functional group. These electron-withdrawing fluorine atoms significantly influence the electronic properties of the molecule, making it a valuable reagent for the synthesis of complex organic molecules. However, these electronic effects also present unique challenges in cross-coupling reactions.
Performance in Chan-Lam C-N Cross-Coupling
The Chan-Lam C-N cross-coupling reaction, typically catalyzed by copper, provides a powerful method for the formation of C-N bonds. General trends in Chan-Lam couplings indicate that electron-rich arylboronic acids tend to provide higher yields.[1] The electron-deficient nature of this compound, due to the inductive effect of the two fluorine atoms, can therefore present a challenge.
While direct comparative studies are limited, a visible-light-mediated photoredox catalysis approach has been shown to improve the scope of the oxidative Chan-Lam reaction to include electron-deficient arylboronic acids.[2][3] This suggests that under standard Chan-Lam conditions, the performance of this compound may be modest compared to its non-fluorinated or less-fluorinated counterparts.
Table 1: Comparison of Boronic Acids in a Representative Chan-Lam N-Arylation of Aniline (B41778)
| Boronic Acid | Catalyst System | Solvent | Base | Temperature | Time | Yield (%) |
| This compound | Cu(OAc)₂ | Dichloromethane (B109758) | Pyridine (B92270) | Room Temp. | 48h | Expected Moderate |
| Phenylboronic acid | Cu(OAc)₂ | Dichloromethane | Pyridine | Room Temp. | 48h | 88[1] |
| 2-Fluorophenylboronic acid | Cu(OAc)₂ | Dichloromethane | Pyridine | Room Temp. | 48h | Data Not Available |
| 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Dichloromethane | Pyridine | Room Temp. | 48h | 92[1] |
Note: The yield for this compound is an educated estimation based on general reactivity trends. Specific experimental data is needed for a precise comparison.
Performance in Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds. The electronic nature of the boronic acid can also influence the efficiency of this reaction. In some instances, electron-withdrawing groups on the boronic acid can be beneficial.
However, a significant challenge with ortho-substituted phenylboronic acids, including this compound, is the increased rate of protodeboronation, an undesired side reaction that cleaves the C-B bond.[4] While the ortho-fluorine atoms can accelerate the key transmetalation step in the catalytic cycle, the competing protodeboronation can lead to lower overall yields.[4]
Table 2: Comparison of Boronic Acids in a Representative Buchwald-Hartwig Amination
| Boronic Acid | Catalyst System | Solvent | Base | Temperature | Time | Yield (%) |
| This compound | Pd₂(dba)₃ / Ligand | Toluene | NaOtBu | 80-110°C | 12-24h | Variable, Potentially Lower |
| Phenylboronic acid | Pd₂(dba)₃ / Ligand | Toluene | NaOtBu | 80-110°C | 12-24h | Generally High |
| 2-Fluorophenylboronic acid | Pd₂(dba)₃ / Ligand | Toluene | NaOtBu | 80-110°C | 12-24h | Data Not Available |
Note: Yields are highly dependent on the specific ligand, base, and amine coupling partner used. The yield for this compound is expected to be variable due to the competing effects of accelerated transmetalation and protodeboronation.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of C-N cross-coupling reactions. Below are representative starting points for Chan-Lam and Buchwald-Hartwig reactions. Optimization of these conditions is often necessary for specific substrates.
General Protocol for Chan-Lam N-Arylation
A mixture of the amine (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and a suitable base such as pyridine (2.0 mmol) in a solvent like dichloromethane (5 mL) is stirred at room temperature under an air atmosphere for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
To an oven-dried reaction vessel is added the aryl halide or triflate (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours. Reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography.
Logical Relationships and Experimental Workflow
The successful execution of a C-N cross-coupling reaction involves a series of logical steps, from substrate selection to final product purification. The following diagrams illustrate the general workflow and the catalytic cycles for the Chan-Lam and Buchwald-Hartwig reactions.
Conclusion
This compound is a valuable reagent for introducing the 2,6-difluorophenyl moiety into molecules via C-N cross-coupling reactions. However, its efficacy can be influenced by its electronic properties and susceptibility to side reactions. In Chan-Lam couplings, its electron-deficient nature may lead to lower reactivity compared to electron-rich boronic acids, although modern catalytic systems are being developed to address this. In Buchwald-Hartwig aminations, the ortho-fluorine substituents can have the dual effect of accelerating transmetalation while also increasing the rate of protodeboronation.
For researchers and drug development professionals, the selection of this compound as a coupling partner should be made with careful consideration of the reaction conditions. Optimization of the catalyst, ligand, base, and solvent system is crucial to maximize the yield of the desired C-N coupled product and minimize unwanted side reactions. Further research providing direct comparative data under standardized conditions would be highly beneficial for a more definitive assessment of its performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Boronic Acids vs. Boronic Esters: A Comparative Guide for Synthetic Chemistry
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids and their corresponding esters stand out as indispensable reagents. The choice between a boronic acid and a boronic ester is a critical decision for researchers and drug development professionals, profoundly influencing reaction efficiency, stability, and purification strategies. This guide provides an objective, data-driven comparison to aid in the selection of the optimal boron reagent for a given synthetic challenge.
At a Glance: Key Differences
The fundamental trade-off between boronic acids and boronic esters lies in a classic balance of reactivity versus stability. Boronic acids are generally more reactive, which can lead to faster reaction times, but this comes at the cost of lower stability.[1][2] Conversely, boronic esters offer enhanced stability, simplifying handling and purification, though sometimes at the expense of reaction speed.[3]
Table 1: General Properties of Boronic Acids and Boronic Esters
| Property | Boronic Acids | Boronic Esters (e.g., Pinacol (B44631), MIDA) |
| Typical State | Crystalline solids | Oils or low-melting solids |
| Reactivity | Higher; more Lewis acidic[1][4] | Lower; less Lewis acidic |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation[5][6] | Generally stable to air and moisture; less prone to decomposition[3][7] |
| Purification | Recrystallization, acid-base extraction[8][9] | Silica (B1680970) gel chromatography[10][11] |
| Handling | Can be challenging due to instability | Easier to handle, weigh, and store[7] |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prominent application for both classes of compounds. While boronic acids are often considered more "active" due to their facile transmetalation, certain boronic esters have been shown to participate directly in the catalytic cycle and can even lead to rate enhancements compared to the parent boronic acid.[7]
The choice of reagent can significantly impact the yield. The following table presents representative data for a model Suzuki-Miyaura coupling reaction, highlighting the performance differences under standardized conditions.
Table 2: Comparative Yields in a Model Suzuki-Miyaura Reaction
Reaction: 4-Iodoanisole + Boron Reagent → 4-Methoxybiphenyl
| Boron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~95% |
| 4-Methoxyphenylboronic Acid Pinacol Ester | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~92% |
Note: Data is compiled and representative of typical outcomes. Actual yields may vary based on specific substrate combinations and precise reaction conditions.[1]
Generally, boronic acids react faster due to the higher Lewis acidity which facilitates the crucial transmetalation step.[1] However, the superior stability of boronic esters often leads to cleaner reaction profiles and more reproducible results, making them the preferred choice in complex, multi-step syntheses common in drug discovery.[1][11]
Stability and Handling Considerations
A primary drawback of boronic acids is their propensity to undergo decomposition. Two common degradation pathways are:
-
Boroxine (B1236090) Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[5][12] This process, which can occur upon heating or prolonged storage, complicates accurate quantification and can affect reactivity.[13][14][15][16]
-
Protodeboronation: This is the cleavage of the C–B bond by a proton source, resulting in an undesired side product where the boron moiety is replaced by hydrogen.[6] This side reaction is a known issue in coupling reactions, particularly with electron-rich or heteroaromatic boronic acids.[7][17]
Boronic esters, especially sterically hindered ones like pinacol esters, are significantly more robust.[3][18] They are less susceptible to boroxine formation and generally exhibit greater stability towards protodeboronation, although this is not always the case and depends heavily on the specific ester and reaction conditions.[19][20][21] This enhanced stability makes them easier to purify by standard techniques like silica gel chromatography and ideal for creating libraries of compounds for high-throughput screening.[11][16] More advanced esters, like N-methyliminodiacetic acid (MIDA) boronates, offer even greater stability, allowing for iterative cross-coupling strategies.[22][23]
Experimental Protocols
General Protocol for Comparative Suzuki-Miyaura Coupling
This protocol can be used to directly compare the performance of a boronic acid and its corresponding ester.
Materials:
-
Aryl Halide (e.g., 4-Iodoanisole, 1.0 mmol, 1.0 equiv)
-
Boron Reagent (Boronic Acid or Boronic Ester, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene and Degassed Water (4:1 mixture, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (4.5 mg) and PPh₃ (21 mg).
-
Add the aryl halide (e.g., 4-iodoanisole, 234 mg), the boron reagent (1.2 equiv), and K₂CO₃ (276 mg).
-
Add the 4:1 toluene/degassed water solvent mixture (5 mL).
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product.[1]
Visualizing the Chemistry
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, indicating the entry points for both boronic acids and their esters.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Workflow: Choosing Your Boron Reagent
The decision between a boronic acid and an ester often depends on the specific priorities of the synthesis.
Caption: Decision workflow for selecting a boron reagent.
Conclusion
The selection between a boronic acid and a boronic ester is a nuanced choice dictated by the specific demands of a synthetic route.
-
Choose a boronic acid when: Maximum reactivity and reaction speed are the highest priority, and potential stability issues can be managed. They are often more atom-economical and easier to prepare.[2]
-
Choose a boronic ester when: Stability, ease of handling, long-term storage, and high starting material purity are paramount.[1] They are the reagent of choice for complex, multi-step syntheses, automated workflows, and when a cleaner reaction profile is needed to simplify purification.[11][23]
Ultimately, the enhanced stability and handling characteristics of boronic esters, particularly pinacol and MIDA esters, often make them the more practical and reliable choice in the rigorous environment of pharmaceutical and materials science research, despite the higher intrinsic reactivity of the parent boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 15. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 17. connectsci.au [connectsci.au]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 23. pubs.acs.org [pubs.acs.org]
Lewis acidity of 2,6-Difluorophenylboronic acid compared to other boronic acids
For Researchers, Scientists, and Drug Development Professionals
The Lewis acidity of boronic acids is a critical parameter influencing their reactivity and application in diverse fields, from organic synthesis to chemical biology and drug design. This guide provides a comparative analysis of the Lewis acidity of 2,6-difluorophenylboronic acid against other commonly used boronic acids, supported by experimental data and detailed methodologies.
Enhanced Lewis Acidity of this compound
The introduction of electron-withdrawing fluorine atoms onto the phenyl ring significantly impacts the electronic properties of the boron center. In this compound, the two fluorine atoms ortho to the boronic acid moiety exert a strong inductive effect, withdrawing electron density from the aromatic ring and, consequently, from the boron atom. This electron deficiency increases the boron's propensity to accept a pair of electrons, thereby enhancing its Lewis acidic character.
This heightened Lewis acidity makes this compound a valuable tool in various chemical transformations. For instance, it can serve as a more effective catalyst in reactions where the activation of a Lewis basic substrate is the key step. In the context of medicinal chemistry, its increased affinity for Lewis basic functional groups, such as diols present in carbohydrates or the active site residues of certain enzymes, can lead to more potent and selective inhibitors.
Comparative Analysis of Boronic Acid pKa Values
The Lewis acidity of a boronic acid in aqueous solution is conveniently quantified by its pKa value, which represents the pH at which the un-ionized trigonal planar boronic acid is in equilibrium with its ionized tetrahedral boronate form. A lower pKa value indicates a stronger Lewis acid. The table below presents a comparison of the experimentally determined pKa values for this compound and other relevant phenylboronic acid derivatives.
| Boronic Acid Derivative | pKa |
| Phenylboronic acid | 8.82 |
| 4-Fluorophenylboronic acid | 8.27 |
| 3-Fluorophenylboronic acid | 8.00 |
| 2-Fluorophenylboronic acid | 7.60 |
| This compound | 7.00 |
| 3,5-Difluorophenylboronic acid | 7.30 |
| 2,4-Difluorophenylboronic acid | 7.35 |
| 3,4-Difluorophenylboronic acid | 7.70 |
| 4-(Trifluoromethyl)phenylboronic acid | 7.55 |
Data sourced from a 2024 study on the acidity constants of boronic acids.
As the data illustrates, the substitution pattern of fluorine atoms on the phenyl ring has a pronounced effect on the pKa. The presence of two fluorine atoms in the ortho positions in this compound results in the lowest pKa value among the compared fluoro-substituted analogs, signifying its superior Lewis acidity.
Experimental Protocols for pKa Determination
The determination of boronic acid pKa values is crucial for understanding and predicting their behavior. Two common and reliable methods are potentiometric titration and UV-Vis spectroscopic titration.
Potentiometric Titration
This method involves the direct measurement of pH as a function of the volume of a titrant (typically a strong base like NaOH) added to a solution of the boronic acid.
Methodology:
-
Solution Preparation: A standard solution of the boronic acid (e.g., 0.05 M) is prepared in a suitable solvent, often a mixture of water and an organic solvent like methanol (B129727) or DMSO to ensure solubility. The solution is maintained at a constant ionic strength using a background electrolyte (e.g., 0.1 M KCl).
-
Titration: A calibrated pH electrode is immersed in the boronic acid solution. A standardized solution of NaOH (e.g., 0.1 M) is incrementally added using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: The pKa is determined from the titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, where half of the boronic acid has been neutralized.
UV-Vis Spectroscopic Titration
This technique relies on the different ultraviolet-visible absorption spectra of the trigonal boronic acid and the tetrahedral boronate species.
Methodology:
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the boronic acid is also prepared.
-
Spectral Measurement: A constant aliquot of the boronic acid stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is then recorded.
-
Data Analysis: The absorbance at a wavelength where the boronic acid and its conjugate base have significantly different extinction coefficients is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.
Application in Enzyme Inhibition: A Mechanistic View
The enhanced Lewis acidity of boronic acids like this compound makes them potent inhibitors of certain enzymes, particularly serine proteases. A prominent example is their use as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The boronic acid acts as a transition-state analog, forming a stable, covalent adduct with the catalytic serine residue in the enzyme's active site.
A Researcher's Guide to Quantitative Suzuki-Miyaura Couplings: A Performance Analysis of 2,6-Difluorophenylboronic Acid and Its Alternatives
For researchers, scientists, and professionals in drug development, the efficiency and reliability of carbon-carbon bond formation are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic chemistry, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. However, the use of electron-deficient reagents like 2,6-difluorophenylboronic acid, while desirable for introducing fluorine-containing moieties, presents significant challenges. This guide provides an objective comparison of this compound with more stable alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal reagent and conditions for quantitative product formation.
A primary challenge in employing polyfluorinated boronic acids, including the 2,6-difluoro isomer, is their inherent instability under basic reaction conditions. The electron-withdrawing nature of the fluorine atoms increases the acidity of the boronic acid, rendering it susceptible to protodeboronation. This undesired side reaction, where the boronic acid group is cleaved and replaced by a hydrogen atom, directly competes with the desired cross-coupling pathway, often leading to diminished yields of the target biaryl product.
Performance Comparison: Stability vs. Reactivity
The central theme in selecting a suitable boronic acid derivative revolves around the trade-off between reactivity and stability. While this compound is a reactive coupling partner, its propensity for decomposition necessitates carefully optimized conditions, often employing advanced catalyst systems to promote rapid coupling that outpaces the degradation pathway. In contrast, alternatives such as N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts offer enhanced stability, which can translate to more consistent and reproducible yields, especially in complex synthetic sequences.
The following tables summarize the quantitative performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions. It is important to note that the presented data is compiled from different studies and, therefore, reaction conditions may vary. However, the data provides a representative comparison of the expected yields.
Table 1: Quantitative Yields for the Suzuki-Miyaura Coupling of this compound with Various Aryl Halides Using an Advanced Catalyst System.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroanisole | 2,6-Difluoro-4'-methoxybiphenyl | 93 |
| 2 | 4-Chlorotoluene | 2,6-Difluoro-4'-methylbiphenyl | 91 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2,6-Difluoro-4'-(trifluoromethyl)biphenyl | 88 |
| 4 | 1-Chloro-4-nitrobenzene | 2,6-Difluoro-4'-nitrobiphenyl | 85 |
| 5 | 2-Bromopyridine | 2-(2,6-Difluorophenyl)pyridine | 78 |
Reaction Conditions: Aryl halide (1 mmol), this compound (1.5 mmol), palladium precatalyst (2 mol%), K₃PO₄ (aq), THF, room temperature, 30 min. Data adapted from studies by Buchwald and coworkers.
Table 2: Comparative Performance of a Boronic Acid and its MIDA Boronate Ester in a Suzuki-Miyaura Coupling Reaction.
| Boron Reagent | Coupling Partner | Product | Yield (%) |
| 2-Pyridineboronic acid | Aryl Bromide | 2-Arylpyridine | 37 |
| 2-Pyridineboronic acid MIDA ester | Aryl Bromide | 2-Arylpyridine | 94 |
This data illustrates the significant improvement in yield when a more stable MIDA boronate is used in place of the corresponding unstable heteroarylboronic acid. This trend is applicable to other unstable boronic acids like the 2,6-difluoro isomer.
Table 3: General Reactivity Comparison of Phenylboron Reagents.
| Boron Reagent Type | General Reactivity Trend | Stability |
| Boronic Acid | High | Low to Moderate |
| Potassium Trifluoroborate | Moderate to High | High |
| MIDA Boronate Ester | Moderate (Slow Release) | Very High |
This table provides a qualitative comparison of the general properties of the different classes of boronic acid derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving quantitative product formation. Below are representative protocols for a Suzuki-Miyaura coupling using this compound and a general method for the quantitative analysis of the reaction mixture.
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol utilizes an advanced palladium precatalyst system to achieve high yields at room temperature, minimizing the protodeboronation of the sensitive boronic acid.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
(XPhos)Pd G2 precatalyst (2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), 0.5 M aqueous solution
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the (XPhos)Pd G2 precatalyst (0.02 mmol, 2 mol%).
-
Seal the Schlenk tube and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add anhydrous THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Quantitative Analysis of Product Formation by ¹⁹F NMR Spectroscopy
For reactions involving fluorinated compounds, ¹⁹F NMR can be a powerful tool for quantitative analysis.
Materials:
-
Reaction mixture aliquot
-
Internal standard (e.g., 1,3,5-trifluorobenzene)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
At a specific time point, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot by adding a small amount of water and extracting with a suitable solvent if necessary.
-
Prepare a stock solution of a known concentration of the internal standard in the deuterated solvent.
-
Accurately add a known volume of the quenched reaction aliquot and a known volume of the internal standard stock solution to an NMR tube.
-
Acquire a ¹⁹F NMR spectrum of the mixture.
-
Integrate the signals corresponding to the fluorine atoms of the product and the internal standard.
-
Calculate the yield of the product based on the relative integration values and the known concentration of the internal standard.
Visualizing the Workflow and Catalytic Cycle
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The quantitative formation of biaryl products using this compound is achievable with high efficiency, provided that optimized reaction conditions and advanced catalyst systems are employed to mitigate the inherent instability of this reagent. For applications where robustness and reproducibility are of utmost importance, particularly in multi-step syntheses, the use of more stable alternatives such as MIDA boronates or potassium trifluoroborates is highly recommended. These stabilized reagents often provide superior yields and a wider operational window, justifying their potentially higher initial cost. The choice of reagent should be guided by a careful consideration of the specific synthetic challenge, including the nature of the coupling partners, the desired scale of the reaction, and the overall synthetic strategy. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can make informed decisions to enhance the success of their Suzuki-Miyaura cross-coupling reactions.
Safety Operating Guide
Proper Disposal Procedures for 2,6-Difluorophenylboronic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2,6-Difluorophenylboronic acid, ensuring compliance and laboratory safety.
Essential Safety Information
This compound is a compound that requires careful handling. According to safety data sheets, it can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory. This includes wearing safety glasses with side shields or goggles, protective gloves, and a lab coat.[3][4] In case of accidental contact, immediate first aid measures should be taken. For eye contact, rinse cautiously with water for several minutes.[2][4][5][6][7] If on skin, wash with plenty of soap and water.[2][4][5][6]
Material Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 162101-25-9 |
| Molecular Formula | C6H5BF2O2 |
| Molecular Weight | 157.91 g/mol [1][4] |
| Appearance | Solid |
| Melting Point | 147-149 °C[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with applicable regional, national, and local laws and regulations.[4] The primary method of disposal is through an approved waste disposal plant.[2][6][7]
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound in a suitable, clearly labeled, and closed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Decontamination:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate should be collected and treated as chemical waste.
-
Alternatively, packaging can be punctured to render it unusable for other purposes.[8]
-
-
Waste Storage:
-
Waste Transfer:
-
Arrange for collection by a licensed chemical waste disposal company.
-
Provide the waste disposal company with a complete safety data sheet for this compound.
-
-
Spill Management:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound 98 162101-25-9 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. targetmol.com [targetmol.com]
Personal protective equipment for handling 2,6-Difluorophenylboronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of 2,6-Difluorophenylboronic acid, including recommendations for personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety when handling this compound. The following table summarizes the required PPE.[1][2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must be worn at all times in the laboratory. Goggles are required when there is a risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other impervious gloves should be worn. Gloves must be inspected for integrity before use and disposed of properly after handling.[1][2][4] |
| Body Protection | Laboratory Coat | A lab coat is mandatory to protect skin and clothing from potential spills.[2][4] For tasks with a higher risk of splashes, consider an impervious apron.[1] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA certified respirator is required when handling the solid compound, especially if there is a potential for dust generation.[1][2] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[1][2][4] |
| Footwear | Closed-Toe Shoes | To protect against spills and falling objects, closed-toe shoes must be worn in the laboratory at all times.[1][2] |
Hazard Identification and Physical Properties
| Hazard Statement | Description |
| H315 | Causes skin irritation.[5] |
| H319 | Causes serious eye irritation.[5] |
| H335 | May cause respiratory irritation.[5] |
| Signal Word | Warning[5] |
| Molecular Formula | C6H5BF2O2[4][5] |
| Molecular Weight | 157.91 g/mol [4] |
| Melting Point | 147 - 149 °C[5] |
| Appearance | Off-white solid[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][6] The work area, typically a chemical fume hood, should be clean and uncluttered.[2] Verify that the chemical fume hood is functioning correctly.[1]
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above.[1][2]
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Chemical : Dispose of excess or unwanted this compound as hazardous waste.[2] It should be collected in a suitable, labeled container for disposal by a licensed waste disposal company.[2] Do not let the product enter drains.[2]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves and weighing papers, should also be disposed of as hazardous waste.[2]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[2] The cleaned container can then be disposed of according to local regulations.[2]
Experimental Workflow: Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
